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  • Product: 4-Ethylquinoline
  • CAS: 19020-26-9

Core Science & Biosynthesis

Foundational

4-ethylquinoline chemical structure and physicochemical properties

An In-depth Technical Guide to 4-Ethylquinoline: Structure, Properties, and Applications Executive Summary: 4-Ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. As a derivative of quino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Ethylquinoline: Structure, Properties, and Applications

Executive Summary: 4-Ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. As a derivative of quinoline, a scaffold of immense importance in medicinal chemistry and material science, 4-ethylquinoline serves as a critical building block and a subject of research interest.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and its current and potential applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and utility as a molecular scaffold.

Molecular Structure and Identification

The foundational characteristics of 4-ethylquinoline stem from its unique molecular architecture. It is a derivative of quinoline, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring.[1] The ethyl group at the C4 position significantly influences its steric and electronic properties compared to the parent quinoline molecule.

Chemical Structure

The structure consists of a quinoline core with an ethyl substituent at position 4. This substitution pattern is key to its specific reactivity and interaction with biological targets.

Caption: Chemical Structure of 4-Ethylquinoline.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 4-ethylquinoline[3]
CAS Number 19020-26-9[3][4][5]
Molecular Formula C₁₁H₁₁N[4][5][6]
Molecular Weight 157.21 g/mol [4][7]
SMILES CCC1=CC=NC2=CC=CC=C12[6][7]
InChIKey UOYJBGYNFMPCLV-UHFFFAOYSA-N[3][6]

Physicochemical Properties

The physical and chemical properties of 4-ethylquinoline dictate its behavior in various systems, influencing its solubility, reactivity, and pharmacokinetic profile in potential drug development scenarios.

Summary of Properties
PropertyValueNotes
Physical State LiquidAnalogous to 4-methylquinoline, which is a colorless to light yellow oily liquid.[8]
Boiling Point ~270-280 °C (Predicted)Extrapolated from the boiling point of 4-methylquinoline (261-263 °C).[8]
Melting Point Not availableData for the ethyl derivative is not readily published.
logP (Predicted) 3.0This value indicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.[6]
pKa (Predicted) ~5.7Predicted based on the pKa of 4-methylquinoline (5.67), indicating it is a weak base.[8]
Solubility Sparingly soluble in waterPredicted to be soluble in organic solvents like ethanol, ether, and acetone, similar to other quinolines.[8]
Discussion of Key Properties
  • Basicity (pKa): The nitrogen atom in the quinoline ring confers weak basicity.[1] With a predicted pKa around 5.7, 4-ethylquinoline will be partially protonated at physiological pH (7.4), which can influence its interaction with biological macromolecules and its absorption/distribution profile.

  • Lipophilicity (logP): The predicted octanol-water partition coefficient (XlogP) of 3.0 suggests that 4-ethylquinoline is significantly more lipophilic than water-soluble compounds.[6] This property is a double-edged sword in drug development: it facilitates passage through lipid cell membranes but can also lead to poor aqueous solubility and higher metabolic clearance.

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing reliable routes.[1] The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a robust choice for producing 4-substituted quinolines from anilines.

Synthetic Strategy: Doebner-von Miller Reaction

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For 4-ethylquinoline, aniline can be reacted with 1-penten-3-one (ethyl vinyl ketone). The reaction is typically conducted in the presence of a strong acid (like HCl or H₂SO₄) and an oxidizing agent. The causality behind this choice is the commercial availability of starting materials and the reaction's tolerance for a variety of substituents on the aniline ring.

Caption: Workflow for the Doebner-von Miller Synthesis of 4-Ethylquinoline.

Detailed Experimental Protocol

Objective: To synthesize 4-ethylquinoline from aniline and 1-penten-3-one.

Materials:

  • Aniline

  • 1-Penten-3-one (Ethyl vinyl ketone)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (as oxidizing agent)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add aniline (0.1 mol) to concentrated HCl (30 mL).

  • Addition of Reactants: To the stirred mixture, add nitrobenzene (0.12 mol). Slowly, add 1-penten-3-one (0.1 mol) dropwise over 30 minutes. The addition is exothermic and should be controlled with an ice bath if necessary.

  • Reflux: Heat the reaction mixture to reflux (approximately 130-140 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, pour the mixture into a beaker with 200 mL of water. Make the solution strongly alkaline (pH > 10) by slowly adding 10% NaOH solution. This step neutralizes the acid and liberates the free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers contain the desired product and unreacted nitrobenzene.

  • Purification (Part 1 - Steam Distillation): Combine the organic layers and perform steam distillation to remove the unreacted nitrobenzene and other volatile impurities. The 4-ethylquinoline will remain in the distillation flask.

  • Purification (Part 2 - Column Chromatography): Extract the residue from the distillation flask with fresh DCM. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-ethylquinoline.

Characterization Protocol

To validate the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[9]

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Aromatic Protons (δ 7.5-8.9 ppm): Multiple signals (doublets, triplets) corresponding to the protons on the quinoline ring system.[9][10]

    • Ethyl Group - Methylene (-CH₂-): A quartet around δ 2.8-3.0 ppm.

    • Ethyl Group - Methyl (-CH₃): A triplet around δ 1.3-1.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Aromatic Carbons: 9-10 signals in the δ 120-150 ppm range.[10][11]

    • Ethyl Group Carbons: Signals for the -CH₂- (approx. δ 25-30 ppm) and -CH₃ (approx. δ 13-16 ppm) carbons.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Acquire the spectrum using a neat liquid sample on a KBr plate or using an ATR accessory.

  • Expected Peaks:

    • ~3050 cm⁻¹: C-H stretching (aromatic).

    • ~2960, 2870 cm⁻¹: C-H stretching (aliphatic from ethyl group).

    • ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.

3. Mass Spectrometry (MS):

  • Technique: Electron Ionization (EI-MS).

  • Expected Molecular Ion (M⁺): A prominent peak at m/z = 157, corresponding to the molecular weight of 4-ethylquinoline.[6]

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2]

  • Anticancer Potential: Quinoline derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[2][12] 4-ethylquinoline serves as a valuable starting material for the synthesis of more complex molecules designed to target specific pathways in cancer cells.

  • Antimalarial and Antimicrobial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine. Its derivatives are continuously explored for activity against drug-resistant strains of Plasmodium falciparum and various bacteria and fungi.[12][13]

  • Synthetic Building Block: In organic synthesis, 4-ethylquinoline is a versatile intermediate. The quinoline ring can be further functionalized, and the ethyl group provides a handle for creating more complex side chains, making it a key component in the synthesis of novel pharmacophores and functional materials.[14]

Conclusion

4-Ethylquinoline is a compound of significant interest due to its structural relationship to the broadly bioactive quinoline family. This guide has detailed its fundamental chemical identity, physicochemical properties, and a reliable, field-tested synthetic methodology. The provided protocols for synthesis and characterization are designed to be self-validating, ensuring researchers can produce and confirm this valuable chemical scaffold with high confidence. Its established role as a building block in the development of therapeutic agents underscores its continued importance in the fields of medicinal chemistry and drug discovery.

References

  • Appchem. 4-Ethylquinoline | 19020-26-9 | C11H11N. [Link]

  • Appchem. 4-Ethylquinoline | 19020-26-9 | C11H11N. [Link]

  • PubChemLite. 4-ethylquinoline (C11H11N). [Link]

  • PubChem. 4-Methylquinoline | C10H9N | CID 10285. [Link]

  • Al-dujaili, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • NIST WebBook. Quinoline, 4-ethyl-. [Link]

  • MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]

  • Royal Society of Chemistry. Characterization Data of Products. [Link]

  • ScienceDirect. Review on recent development of quinoline for anticancer activities. [Link]

  • ACS Publications. Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. [Link]

  • NIH National Center for Biotechnology Information. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

Sources

Exploratory

Mechanisms of Action of 4-Substituted Quinoline Derivatives

An In-depth Technical Guide to the Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of benzene and pyridine rings, represents a quintessential "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a quintessential "privileged structure" in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity; it is a recurring motif in numerous natural alkaloids and has been masterfully exploited to generate a vast library of pharmacologically active agents.[3][4] The versatility of the quinoline core, stemming from its unique electronic properties and the multiple sites available for substitution, allows for the fine-tuning of biological activity across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][5][6]

This guide moves beyond a simple cataloging of activities. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of how these molecules function at a molecular level. We will focus specifically on derivatives substituted at the 4-position of the quinoline nucleus. This position has proven to be a critical anchor point for interactions with biological targets, and modifications here can dramatically shift the mechanism of action, transforming the compound from a kinase inhibitor into a microtubule disruptor or an antimicrobial agent. We will explore the causality behind these mechanisms, detail the experimental workflows used to validate them, and present the data that underpins our current understanding.

Part 1: Anticancer Mechanisms of Action

The development of quinoline derivatives as anticancer agents has been particularly fruitful. These compounds target several of the core hallmarks of cancer, including rampant cell signaling, uncontrolled proliferation, and evasion of programmed cell death.

A. Inhibition of Protein Kinases: Hijacking Cancer's Command and Control

Protein kinases are the master regulators of cellular communication, and their dysregulation is a fundamental cause of cancer.[7] Many 4-substituted quinoline derivatives have been engineered to act as potent kinase inhibitors, typically by competing with adenosine triphosphate (ATP) at the enzyme's active site.

Receptor Tyrosine Kinases (RTKs): Targeting EGFR & VEGFR

The 4-anilinoquinoline scaffold is a cornerstone of modern targeted cancer therapy, serving as the foundational structure for numerous inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10]

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The quinoline nitrogen acts as a hinge-binding motif, forming a critical hydrogen bond with a key amino acid residue (e.g., Met793 in EGFR) in the hinge region of the kinase domain. The 4-anilino "head" group projects into the ATP-binding pocket, where its substituents can be modified to achieve high affinity and selectivity for the target kinase.[10][11] By blocking ATP binding, these drugs prevent receptor autophosphorylation, thereby shutting down downstream pro-survival signaling cascades like the Ras/Raf/MEK and PI3K/Akt pathways.[8] Several approved drugs, including bosutinib (Bcr-Abl/Src inhibitor) and neratinib (irreversible HER2/EGFR inhibitor), are based on this quinoline framework.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Inhibits (ATP Site) EGF EGF EGF->EGFR Binds Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms Inhibitor 4-Anilinoquinoline Derivative Inhibitor->Tubulin Binds to Colchicine Site Arrest G2/M Arrest & Apoptosis Spindle->Arrest Disruption Leads to

Caption: Inhibition of microtubule formation by a 4-anilinoquinoline.

C. Interference with DNA Topology: Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. [3]Human topoisomerase II is a key target for many established anticancer drugs.

Mechanism of Action: Certain 4-oxoquinoline derivatives function as topoisomerase II poisons. [12]Unlike inhibitors that block enzyme activity, poisons trap the enzyme-DNA complex in a state where the DNA is cleaved. Specifically, the planar quinoline ring system intercalates into the DNA at the site of cleavage, stabilizing the "cleavable complex." This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The cell's DNA damage response is overwhelmed, triggering apoptosis. [12]

Part 2: Antimicrobial Mechanisms of Action

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most famously malaria.

A. Antimalarial Activity

Classical Mechanism (4-Aminoquinolines): The action of chloroquine, a 4-aminoquinoline, is a textbook example. In the acidic food vacuole of the Plasmodium parasite, chloroquine becomes protonated and trapped. It then binds to heme, a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin crystals. The buildup of free heme leads to oxidative stress and parasite death. [4] Novel Mechanisms (Quinoline-4-carboxamides): Recent research has uncovered new antimalarial mechanisms for different quinoline scaffolds. A quinoline-4-carboxamide derivative was discovered to act through a novel mechanism: the potent and specific inhibition of the parasite's translation elongation factor 2 (PfEF2). [13]This enzyme is critical for protein synthesis, and its inhibition effectively halts parasite growth, demonstrating activity at multiple stages of the parasite's life cycle. [13]

B. Antibacterial Activity

Fluoroquinolone Mechanism: The most well-known antibacterial quinolones are the fluoroquinolones. Their mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. [12]These enzymes are vital for DNA replication, and their inhibition leads to rapid bacterial cell death.

Activity Against Resistant Bacteria: Newer quinoline derivatives are being developed to combat drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Docking studies suggest that some 4-aminoquinoline derivatives can effectively bind to Penicillin Binding Protein (PBP2a), the enzyme responsible for methicillin resistance. [14]Binding at this site inhibits the transpeptidase activity required for cell wall synthesis, restoring susceptibility.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This workflow is the gold standard for quantifying a compound's antibacterial potency.

  • Materials:

    • Bacterial strain (e.g., MRSA ATCC 43300).

    • Mueller-Hinton Broth (MHB).

    • Test compound and control antibiotic (e.g., Vancomycin).

    • Sterile 96-well microtiter plates.

  • Procedure (Broth Microdilution):

    • Prepare a two-fold serial dilution of the test compound in MHB across the wells of the plate (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • This provides a quantitative measure of potency and is essential for comparing the activity of different derivatives.

MIC_Assay_Workflow Start Prepare 2-fold serial dilution of compound in 96-well plate Inoculate Add standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read Result MIC = Lowest concentration with no visible growth Read->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory Mechanisms of Action

A. Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process. While COX-1 is constitutively expressed, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.

Mechanism of Action: A series of 4-carboxyl quinoline derivatives have been identified as potent and highly selective COX-2 inhibitors. [15]Molecular modeling shows that the quinoline core and the C-2 phenyl ring occupy the main active site. Crucially, a para-methylsulfonyl (p-MeSO₂) substituent on the C-2 phenyl ring projects into a secondary side pocket unique to the COX-2 enzyme (containing residues like Arg513 and Val523). This interaction is key to the high selectivity over COX-1. The 4-carboxyl group anchors the molecule by interacting with Arg120. [15] Table 2: COX-2 Inhibition by 4-Carboxyl Quinoline Derivatives

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Control) 0.06024.3405[15]
Compound 9e 0.043> 22.1> 513[15]
Conclusion and Future Perspectives

The 4-substituted quinoline scaffold is a testament to the power of medicinal chemistry in leveraging a privileged core structure to address a multitude of pathological mechanisms. By strategically modifying the substituents at the 4-position—and elsewhere on the ring—we can direct these compounds to inhibit kinases, disrupt microtubule assembly, poison topoisomerases, block parasitic enzymes, or selectively target inflammatory mediators.

The success of this scaffold is driven by rigorous structure-activity relationship (SAR) studies that link specific chemical features to distinct biological outcomes. [15][16]For example, the addition of a 4-anilino group often imparts kinase inhibitory activity, while a 4-carboxyl group can direct the molecule toward COX-2. The future of quinoline derivative development lies in the design of multi-target agents and in the continued exploration of novel mechanisms to overcome drug resistance, pushing this remarkable scaffold to new therapeutic frontiers.

References
  • Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Infectious Diseases.
  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters.
  • an overview of quinoline derivatives as anti-cancer agents.
  • Selected quinoline derivatives with antibacterial activity.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Molecules.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.

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Foundational

Thermodynamic Properties and Stability of 4-Ethylquinoline: A Technical Guide for Advanced Energy and Synthetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As the demand for high-density energy storage and advanced synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As the demand for high-density energy storage and advanced synthetic intermediates grows, heteroaromatic compounds like 4-ethylquinoline (4-EQ) have emerged as critical molecules of interest. As a Senior Application Scientist, I have observed that the successful deployment of 4-ethylquinoline—whether as a Liquid Organic Hydrogen Carrier (LOHC) or as an intermediate in biomass hydroprocessing—relies entirely on a rigorous understanding of its thermodynamic limits and structural stability.

This whitepaper synthesizes field-proven experimental protocols, quantum-chemical validations, and empirical stability data to provide a comprehensive thermodynamic profile of 4-ethylquinoline. By moving beyond mere data reporting, this guide establishes the causality behind experimental choices, ensuring that the methodologies presented form a self-validating system for your own laboratory workflows.

Thermodynamic Profiling and LOHC Viability

To evaluate 4-ethylquinoline for reversible hydrogen storage, we must analyze its enthalpy of vaporization and formation. The viability of an LOHC system is dictated by its liquid-phase hydrogenation/dehydrogenation reaction enthalpies. 4-ethylquinoline exhibits a comparatively low enthalpy of reaction, which minimizes the energy penalty during the endothermic dehydrogenation phase, making it a thermodynamically favorable carrier [1].

Quantitative Thermodynamic Data

The following table summarizes the foundational thermodynamic properties of 4-ethylquinoline, derived from a combination of high-precision transpiration measurements and quantum-chemical calculations.

Thermodynamic PropertyValueUnitDerivation Method
Standard Molar Enthalpy of Vaporization ( Δlg​Hm∘​ at 298.15 K)74.1kJ/molExperimental (Transpiration Method)
Liquid-Phase Enthalpy of Formation ( Δf​Hm∘​ (liq))67.7kJ/molDerived (Experimental + Theoretical)
Gas-Phase Enthalpy of Formation ( Δf​Hm∘​ (g))141.8kJ/molTheoretical (G4 Quantum-Chemical)
Dynamic Viscosity LowcPEmpirical Observation
Mechanistic Pathway in Energy Storage

In LOHC applications, 4-ethylquinoline transitions between a hydrogen-lean state and a hydrogen-rich state (decahydro-4-ethylquinoline). This reversible cycle can theoretically load and unload up to 7–8% wt. of hydrogen.

LOHC_Cycle EQ 4-Ethylquinoline (Liquid) Hydrogen-Lean State Hydro Catalytic Hydrogenation (Exothermic) EQ->Hydro H2_in H2 Gas Addition (High Pressure) H2_in->Hydro DEQ Decahydro-4-ethylquinoline Hydrogen-Rich State Hydro->DEQ Heat Released Dehydro Catalytic Dehydrogenation (Endothermic) DEQ->Dehydro Heat Applied Dehydro->EQ H2_out H2 Gas Release (Energy Output) Dehydro->H2_out

Catalytic hydrogenation and dehydrogenation cycle of 4-ethylquinoline for LOHC applications.

Stability Characteristics: Thermal and Chemical Resilience

Understanding the stability of 4-ethylquinoline is paramount for both refinery engineers and synthetic chemists. Its stability profile is highly context-dependent:

  • Thermal Stability in Pyrolysis: 4-ethylquinoline is highly resilient in anoxic, high-temperature environments. During the Catalytic Fast Pyrolysis (CFP) of woody biomass at ~500°C, 4-ethylquinoline survives the vapor condensation phase to become a stable liquid intermediate [2]. This thermal stability is crucial for downstream hydroprocessing into liquid hydrocarbon fuels compatible with existing petroleum infrastructure.

  • Chemical Stability in Late-Stage Functionalization: In drug development, modifying the heterobenzylic position is a common strategy to improve metabolic stability. 4-ethylquinoline readily undergoes monofluoroethylation. However, it exhibits a strict chemical stability threshold: under forcing conditions designed for difluorination (e.g., >90 °C, microwave irradiation with excess N-fluorobenzenesulfonimide), the heteroaromatic core undergoes rapid decomposition rather than substitution [3]. Causality: The electron-deficient nature of the quinoline ring under highly oxidative, high-temperature conditions leads to ring-opening or polymerization pathways, overriding the activation energy required for secondary C-H bond functionalization.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data cannot exist in a vacuum. The following protocols outline a self-validating workflow: we use the Transpiration Method to acquire empirical vaporization data, and validate it against G4 Quantum-Chemical calculations. If the derived experimental gas-phase enthalpy matches the theoretical G4 value, the entire dataset is validated.

Workflow 1: Transpiration Method for Vapor Pressure Measurement

Why choose transpiration over dynamic ebulliometry? Alkyl-quinolines can undergo subtle thermal degradation at elevated boiling points. The transpiration method operates at lower temperatures, utilizing an inert carrier gas to achieve thermodynamic equilibrium without risking sample decomposition.

Step-by-Step Methodology:

  • Sample Purification: Purify commercial 4-ethylquinoline via fractional distillation. Verify purity (>99.9%) using gas chromatography with a flame ionization detector (GC-FID).

  • System Purging: Load the sample into the saturation chamber. Purge the system with dry, high-purity nitrogen ( N2​ ) to eliminate oxygen and moisture, preventing oxidative degradation during heating.

  • Vapor Saturation: Heat the saturation chamber to the target temperature ( T ). Pass the N2​ carrier gas over the liquid at a strictly controlled flow rate. Causality: The flow rate must be slow enough to allow the N2​ to become fully saturated with 4-EQ vapor, but fast enough to prevent diffusion errors.

  • Cryogenic Condensation: Route the saturated vapor into a condensation trap maintained at exactly 243 K. Causality: This specific cryogenic temperature guarantees complete condensation of the transferred 4-EQ mass ( m ), preventing vapor escape and ensuring absolute accuracy in mass quantification.

  • Flow Measurement: Measure the volume of the residual N2​ gas exiting the trap using a calibrated soap bubble meter at ambient temperature ( Ta​ ).

  • Thermodynamic Calculation: Calculate the absolute vapor pressure ( pi​ ) iteratively using the condensed mass, the volume of the carrier gas, and the ideal gas law. Derive the standard molar enthalpy of vaporization ( Δlg​Hm∘​ ) from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Transpiration_Method N2 Carrier Gas (N2) Constant Flow Sat Saturation Chamber 4-EQ at Temp (T) N2->Sat Purge Trap Condensation Trap T = 243 K Sat->Trap Saturated Vapor Flow Soap Bubble Meter Gas Flow Measurement Trap->Flow Residual Gas Calc Data Synthesis Vapor Pressure & Enthalpy Trap->Calc Condensed Mass Flow->Calc Volume/Temp Data

Transpiration method workflow for determining absolute vapor pressure and vaporization enthalpy.

Workflow 2: Quantum-Chemical Validation (G4 Method)

To validate the empirical data from Workflow 1, we compute the theoretical gas-phase enthalpy.

Step-by-Step Methodology:

  • Conformational Search: Generate initial 3D structures of 4-ethylquinoline and perform a conformational search to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) as prescribed by the G4 composite method framework.

  • Standard Atomization Energy Calculation: Execute high-level ab initio calculations to determine the standard atomization energy at 0 K.

  • Enthalpy Derivation: Convert the atomization energy to the theoretical gas-phase enthalpy of formation ( Δf​Hm∘​ (g) = 141.8 kJ/mol) at 298.15 K.

  • System Validation: Subtract the experimental vaporization enthalpy (74.1 kJ/mol) from the theoretical gas-phase enthalpy (141.8 kJ/mol) to derive the highly reliable liquid-phase enthalpy of formation (67.7 kJ/mol).

References

  • Verevkin, S.P., Safronov, S.P., Samarov, A.A., & Vostrikov, S.V. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI Energies.
  • National Renewable Energy Laboratory (NREL). (2019). Catalytic Fast Pyrolysis Oil Stand-Alone and Co-Hydroprocessing Case Studies.
  • Simon Fraser University (SFU) Library.
Exploratory

Spectroscopic Characterization of 4-Ethylquinoline: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 4-Ethylquinoline in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-Ethylquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs.[1] The strategic placement and nature of substituents on the quinoline ring system are pivotal, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. 4-Ethylquinoline, a derivative of this critical heterocyclic family, presents a valuable case study in structural elucidation. Its characterization is not merely an academic exercise but a crucial step in understanding structure-activity relationships (SAR) that drive modern drug discovery.

This guide provides an in-depth, practical overview of the core spectroscopic techniques employed to unequivocally determine the structure and purity of 4-ethylquinoline. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow. For researchers in drug development, a masterful command of these techniques is indispensable for advancing lead compounds from the bench to clinical consideration.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry (MS) serves as the initial and definitive confirmation of a compound's molecular weight and formula. For a molecule like 4-ethylquinoline, Electron Ionization (EI) is a robust and informative technique, providing not only the molecular ion but also a characteristic fragmentation pattern that acts as a structural fingerprint.

Expert Rationale for Experimental Choices

The choice of EI as the ionization method is deliberate. Its high-energy nature induces reproducible fragmentation, offering rich structural information beyond just the molecular weight. This is particularly useful for distinguishing between isomers, a common challenge in drug development. Gas Chromatography (GC) is the preferred method for introducing a volatile, thermally stable compound like 4-ethylquinoline into the mass spectrometer, as it ensures a clean separation from any residual solvents or minor impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation :

    • Dissolve approximately 1 mg of 4-ethylquinoline in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Filter the resulting solution through a 0.22 µm syringe filter to eliminate any particulate matter that could interfere with the analysis.

  • Instrumentation and Conditions :

    • Gas Chromatograph : Utilize a system with a split/splitless injector and a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Use Helium at a constant flow of 1 mL/min.

    • Injector Temperature : Set to 250 °C.

    • Oven Program : Begin at 100 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Mass Spectrometer : Employ a quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 50 to 500.

  • Data Analysis :

    • Acquire the total ion chromatogram (TIC) to assess sample purity.

    • Analyze the mass spectrum of the peak corresponding to 4-ethylquinoline to identify the molecular ion and key fragment ions.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve 1 mg in 1 mL volatile solvent filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject into GC filter->inject separate Separation on capillary column inject->separate ionize Ionization (EI, 70 eV) separate->ionize analyze Mass Analysis (Quadrupole/TOF) ionize->analyze detect Detection analyze->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic spectrum Analyze Mass Spectrum tic->spectrum fragments Identify Molecular Ion & Fragments spectrum->fragments cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter place Insert Sample into NMR Spectrometer filter->place shim Shim Magnetic Field for Homogeneity place->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts, Multiplicities, and Couplings integrate->assign structure Correlate with Molecular Structure assign->structure cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation clean_plates Clean & Dry Salt Plates (KBr/NaCl) apply_sample Apply 1 drop of neat 4-ethylquinoline clean_plates->apply_sample create_film Create Thin Film with Second Plate apply_sample->create_film place_holder Place Plates in FT-IR Sample Holder create_film->place_holder run_bkg Acquire Background Spectrum place_holder->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process Process Spectrum (Baseline Correction) run_sample->process identify_peaks Identify Key Absorption Bands process->identify_peaks assign_vibrations Assign Bands to Functional Group Vibrations identify_peaks->assign_vibrations

Caption: Workflow for FT-IR analysis of a neat liquid sample.

Predicted Infrared (IR) Absorption Data for 4-Ethylquinoline

The predicted IR spectrum is based on characteristic frequencies for aromatic heterocycles and alkyl-substituted aromatics.

[2][3][4]| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction | | :--- | :--- | :--- | :--- | | 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the quinoline ring. | | 2975-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. | | 1620-1580 | C=C & C=N Stretch | Quinoline Ring | Aromatic ring stretching vibrations are characteristic of the quinoline core. | | 1550-1450 | C=C Stretch | Quinoline Ring | Further characteristic aromatic ring stretching modes. | | 850-750 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations, which are often diagnostic of the substitution pattern on the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like the quinoline ring.

Expert Rationale for Experimental Choices

The choice of solvent is crucial as it can influence the position and intensity of absorption maxima. A polar protic solvent like ethanol is often used as it is transparent in the relevant UV region and can solvate the aromatic compound effectively. The concentration must be carefully controlled to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1 to 1.0).

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation :

    • Prepare a stock solution of 4-ethylquinoline in a spectroscopic grade solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a final concentration (typically in the 10⁻⁵ to 10⁻⁴ M range) that yields a maximum absorbance below 1.0. [5] * Ensure the solution is clear and free of any particulates.

  • Instrumentation and Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Acquire the absorption spectrum, typically from 200 to 400 nm.

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation stock Prepare Stock Solution in UV-grade Solvent dilute Dilute to Working Concentration (Abs < 1.0) stock->dilute fill_cuvettes Fill Quartz Cuvettes (Sample & Blank) dilute->fill_cuvettes place_holder Place Cuvettes in Spectrophotometer fill_cuvettes->place_holder run_scan Scan from 200-400 nm place_holder->run_scan identify_lambda Identify λmax Values run_scan->identify_lambda assign_transitions Assign Absorption Bands to π-π* Transitions identify_lambda->assign_transitions

Sources

Foundational

The Discovery, Isolation, and Synthesis of 4-Ethylquinoline: A Comprehensive Technical Guide

Abstract 4-Ethylquinoline is a fundamental nitrogenous heterocyclic scaffold with profound historical significance and modern applications in targeted drug discovery. This whitepaper analyzes the evolution of 4-ethylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 4-Ethylquinoline is a fundamental nitrogenous heterocyclic scaffold with profound historical significance and modern applications in targeted drug discovery. This whitepaper analyzes the evolution of 4-ethylquinoline from its early isolation in complex hydrocarbon distillates to its modern, highly regioselective synthesis. Designed for researchers and drug development professionals, this guide details the mechanistic causality behind classical extraction protocols and provides self-validating synthetic workflows for high-purity production.

Historical Discovery and Natural Isolation

The foundational chemistry of the quinoline scaffold began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar[1]. As analytical techniques evolved, scientists discovered that raw hydrocarbon mixtures—including coal tar, bone oil, and California petroleum distillates—contained a vast and complex array of alkylated quinolines[2].

4-Ethylquinoline was historically identified as a key constituent within these complex nitrogenous base fractions[2]. However, isolating pure 4-ethylquinoline from naturally occurring distillates was a formidable challenge. The raw matrix contained myriad structurally similar isomers (e.g., 2,3,8-trimethyl-4-ethylquinoline) with nearly identical boiling points and polarities[3]. Consequently, early industrial and laboratory isolation relied heavily on the inherent basicity of the quinoline ring to separate it from neutral hydrocarbons.

Classical Isolation Workflow: Acid-Base Partitioning

The historical isolation of 4-ethylquinoline from raw distillates is governed by reversible acid-base partitioning. The quinoline nitrogen possesses a lone pair that readily accepts a proton in acidic media (pKa ~4.9).

Mechanistic Causality: By treating the crude petroleum or coal tar with dilute sulfuric acid, the nitrogenous bases are selectively protonated to form water-soluble quinolinium salts. This chemical shift dramatically alters their solubility profile, effectively partitioning them away from the lipophilic hydrocarbon matrix[2]. Subsequent basification with sodium hydroxide deprotonates the salts, regenerating the free alkylquinoline bases. Because the resulting mixture is still isomer-rich, rigorous fractional distillation and chromatography are required to isolate the target 4-ethylquinoline.

Isolation A Raw Coal Tar / Petroleum Distillate (Complex Mixture) B Acidic Extraction (Dilute H2SO4) A->B C Aqueous Phase (Protonated Nitrogen Bases) B->C pH < 2 D Organic Phase (Neutral Hydrocarbons) B->D Discard E Basification (NaOH) C->E F Free Base Mixture (Alkylquinolines) E->F pH > 10 G Fractional Distillation & Chromatography F->G H Isolated 4-Ethylquinoline G->H Target Fraction

Figure 1: Acid-base extraction workflow for isolating 4-ethylquinoline from complex distillates.

Evolution of Synthetic Methodologies

Due to the low yields (<1%) and isomeric complexity of natural isolation, modern drug discovery relies on targeted synthesis. 4-Ethylquinoline serves as a critical intermediate in the synthesis of potent pharmaceuticals, including nonsteroidal androgen receptor (AR) agonists like LG121071[4]. To achieve the >95% purity required for pharmaceutical scaffolding, several synthetic routes have been developed:

  • Directed Alkylation: Exploits the enhanced acidity of the C4-methyl protons of lepidine (4-methylquinoline). Deprotonation with lithium diisopropylamide (LDA) followed by electrophilic trapping with methyl iodide yields 4-ethylquinoline with exceptional efficiency (98% yield)[4].

  • Transition-Metal Catalysis: A modern approach utilizing rhodium-catalyzed [4+2] annulation of anilines with 2-ethylacrolein, providing a versatile, domino conjugate addition-cyclization-aromatization pathway[5].

  • High-Temperature Dehydration: 4-Ethylquinoline has also been isolated (30% yield) as a byproduct during the dehydration of 4-(1-hydroxyethyl)quinoline using potassium bisulfate at 180 °C[6].

Quantitative Data Presentation
MethodStarting MaterialReagents / CatalystYield (%)Purity Profile
Historical Isolation Coal Tar / PetroleumH₂SO₄, NaOH< 1%Low (Isomer rich)
Directed Alkylation LepidineLDA, MeI, THF98%> 99%
Rh-Catalyzed Annulation Aniline + 2-Ethylacrolein[Rh(cod)Cl]₂, (R)-BINAP~80-85%> 95%
High-Temp Dehydration 4-(1-Hydroxyethyl)quinolineKHSO₄, 180 °C30%Moderate

Table 1: Quantitative comparison of historical and modern 4-ethylquinoline production methods.

Detailed Experimental Protocols

Protocol 1: Directed Alkylation of Lepidine (Self-Validating System)

Mechanistic Causality: The choice of -78 °C is critical. At higher temperatures, the highly reactive LDA could act as a nucleophile and attack the electron-deficient quinoline ring. Maintaining cryogenic conditions ensures strict regioselectivity for benzylic deprotonation. The resulting resonance-stabilized enolate-type anion is then rapidly trapped by methyl iodide via an SN2 mechanism[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add lithium diisopropylamide (LDA) (1.1 equivalents) to the flask. Slowly add a solution of lepidine (1.0 equivalent) in THF dropwise. Stir for 30 minutes to ensure complete formation of the lithium anion.

  • Alkylation: Introduce methyl iodide (MeI) (1.2 equivalents) dropwise. The excess MeI drives the SN2 reaction to completion.

  • Quenching & Workup: After 1 hour, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography yields 4-ethylquinoline (98% yield)[4].

Validation & Quality Control: This protocol is a self-validating system via a distinct color change; the formation of the lepidine lithium anion generates a deep red/purple solution. Upon the addition of MeI, the solution color dissipates, providing immediate visual confirmation of electrophilic trapping. Final validation is achieved via ¹H NMR, where the disappearance of the singlet at ~2.6 ppm (C4-methyl) and the emergence of a quartet (~3.0 ppm) and triplet (~1.3 ppm) confirm the ethyl substitution.

Synthesis A Lepidine (4-Methylquinoline) B Lithium Diisopropylamide (LDA) THF, -78 °C A->B C Resonance-Stabilized Lithium Enolate Anion B->C Benzylic Deprotonation D Methyl Iodide (MeI) Electrophilic Trapping C->D E 4-Ethylquinoline (98% Yield) D->E SN2 Alkylation

Figure 2: Mechanistic pathway for the regioselective synthesis of 4-ethylquinoline from lepidine.

Protocol 2: Rhodium-Catalyzed [4+2] Annulation

Mechanistic Causality: Rhodium(I) catalyzes the initial conjugate addition of the aniline to the α,β-unsaturated aldehyde (2-ethylacrolein). The base (K₃PO₄) facilitates the subsequent intramolecular cyclization, dehydration, and aromatization steps[5].

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under an inert atmosphere, combine [Rh(cod)Cl]₂ (2.5 mol%) and (R)-BINAP (5.5 mol%) in anhydrous toluene[5].

  • Reaction Assembly: Add aniline (1.0 equivalent), 2-ethylacrolein (1.2 equivalents), and K₃PO₄ (1.0 equivalent).

  • Cyclization: Heat the mixture to 80-100 °C and stir until complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (hexane/ethyl acetate gradient) to afford 4-ethylquinoline[5].

Validation & Quality Control: The reaction progress is monitored by LC-MS. The conversion of the intermediate cyclized adduct to the fully aromatized 4-ethylquinoline is driven by the thermodynamic stability of the quinoline core. The self-validating nature of this aromatization ensures that partially saturated intermediates do not accumulate, provided the base is active and the temperature is maintained.

References

  • Discovery of a Potent, Orally Active, Nonsteroidal Androgen Receptor Agonist: 4-Ethyl-1,2,3,4-tetrahydro-6-(trifluoromethyl)-8-pyridono[5,6-g]quinoline (LG121071). Journal of Medicinal Chemistry - ACS Publications. 4

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.1

  • Process for the separation of sulphur dioxide from gases. US Patent 2370020A. 2

  • Application Notes and Protocols: Rhodium-Catalyzed Annulation for the Synthesis of Substituted Quinolines. Benchchem. 5

  • Synthesis of 4-Vinylquinoline. ElectronicsAndBooks. 6

  • The Nitrogen Compounds in Petroleum Distillates. XIX. The Isolation from California Petroleum and Synthesis of 2,3,8-Trimethyl-4-ethylquinoline. Journal of the American Chemical Society. 3

Sources

Exploratory

The 4-Ethylquinoline Scaffold: A Technical Whitepaper on Pharmacological Properties and Late-Stage Functionalization

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Executive Summary In the landscape of heterocyclic medicinal chemistry, the quinoline nucleus is a universally recognized privileged scaffold....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the quinoline nucleus is a universally recognized privileged scaffold. However, the specific substitution at the C-4 position drastically alters the molecule's pharmacokinetic, pharmacodynamic, and toxicological profile. This whitepaper provides an in-depth mechanistic analysis of 4-ethylquinoline and its derivatives. By balancing lipophilicity, steric bulk, and metabolic stability, the 4-ethyl substitution offers a unique pharmacological window—ranging from selective antifungal efficacy to potent endocrine modulation—while effectively bypassing the severe mutagenic liabilities associated with its methyl-substituted counterparts.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

As drug development professionals, we must look beyond mere binding affinities and understand the causality of a molecule's behavior in biological systems. The 4-ethyl group acts as a critical steric and electronic modulator.

Antimicrobial and Antifungal Efficacy

Modifications at the C-2 and C-4 positions of the quinoline core yield highly selective antimicrobial agents. Specifically, 2-methyl-4-ethylquinoline demonstrates targeted antifungal action against yeast strains (e.g., Candida spp.) with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL[1].

  • Mechanistic Causality: The ethyl group at C-4 increases the lipophilic surface area of the molecule, enhancing passive diffusion across the complex fungal cell wall. Unlike bulkier aromatic substitutions that can become trapped in the lipid bilayer, the ethyl group maintains optimal binding kinetics and transit efficiency, selectively disrupting yeast phase growth without broad-spectrum cytotoxicity[1].

Endocrine Modulation: Androgen Receptor (AR) Agonism

4-ethylquinoline serves as a vital synthetic precursor in the development of nonsteroidal androgen receptor agonists. Reduction of the quinoline ring yields 4-ethyl-1,2,3,4-tetrahydroquinoline, which, following Knorr cyclization, produces potent AR agonists such as LG121071[2].

  • Mechanistic Causality: The reduction of the aromatic ring introduces sp3 hybridization, fundamentally altering the 3D geometry of the scaffold. The 4-ethyl substituent precisely occupies a specific hydrophobic pocket within the AR ligand-binding domain. This spatial orientation mimics the critical interactions of the steroidal D-ring, triggering receptor agonism without the off-target liabilities typically associated with steroidal backbones[2].

Toxicological Profile: The "Ethyl Advantage"

A historical bottleneck in quinoline-based therapeutics is genotoxicity. 4-methylquinoline exhibits extraordinarily potent mutagenicity. However, substituting the methyl group for an ethyl group (4-ethylquinoline) results in a compound that is significantly less mutagenic[3].

  • Mechanistic Causality: The mutagenicity of 4-methylquinoline is driven by cytochrome P450-mediated metabolic hydroxylation of the methyl group, forming a reactive electrophile that creates DNA adducts. The 4-ethyl group introduces steric hindrance and alters the C–H bond dissociation energy at the benzylic position, effectively resisting this toxic metabolic hydroxylation and shutting down the primary bioactivation pathway[3].

SAR_Pathways Core 4-Ethylquinoline Scaffold AntiFungal Antifungal Activity (Yeast Specificity) Core->AntiFungal C-2 Methylation (Enhanced membrane transit) Endocrine Androgen Receptor Agonism (Tetrahydro-derivatives) Core->Endocrine Ring Reduction & Cyclization (Optimal AR pocket fit) Tox Reduced Mutagenicity (Metabolic Stability) Core->Tox Steric Hindrance (Blocks toxic hydroxylation)

Fig 1: SAR and pharmacological divergence of the 4-ethylquinoline scaffold.

Quantitative Pharmacological Data

The following table synthesizes the critical quantitative metrics associated with 4-ethylquinoline and its direct derivatives, providing a comparative baseline for assay development.

Compound / ScaffoldPharmacological TargetKey Metric / ObservationReference
2-Methyl-4-ethylquinoline Antifungal (Yeast / Candida spp.)MIC: 25–50 µg/mL[1]
4-Ethyl-tetrahydroquinoline (LG121071) Androgen Receptor (AR)Potent In Vivo Agonism[2]
4-Ethylquinoline Mutagenic PotentialNegligible (vs. 4-Methylquinoline)[3]
4-(1-Fluoroethyl)quinoline Physicochemical ModulationHigh-yield monofluorination[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems . A protocol is only as reliable as its internal controls. Below are detailed methodologies for the functionalization and biological evaluation of 4-ethylquinoline compounds.

Late-Stage Functionalization: Heterobenzylic Monofluorination

Fluorination is a premier strategy to modulate the pKa​ and lipophilicity of the quinoline core. 4-ethylquinoline undergoes highly selective heterobenzylic monofluorination, while remaining highly resistant to difluorination due to steric and electronic deactivation[4].

Step-by-Step Protocol:

  • Reaction Assembly: Dissolve 4-ethylquinoline (0.1–0.25 M) in anhydrous acetonitrile ( CH3​CN ) under an inert nitrogen atmosphere.

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (3.0 equiv.) as the electrophilic fluorinating agent, followed by Li2​CO3​ (1.1 equiv.) to neutralize acidic byproducts[4].

  • Thermal Activation: Heat the reaction mixture to 65 °C and maintain strict temperature control for 18–24 hours[4].

  • Quench & Extraction: Cool the mixture to room temperature, dilute with CH2​Cl2​ , and wash with saturated aqueous NaHCO3​ . Dry the organic layer over anhydrous MgSO4​ and concentrate under reduced pressure.

  • Self-Validating QC Step: Before column chromatography, analyze the crude mixture via 19F NMR. The presence of a distinct doublet confirms successful monofluorination (coupling with the adjacent proton). The absence of a singlet definitively validates that no over-reaction (difluorination) occurred, confirming the selectivity of the ethyl group[4].

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

To evaluate the efficacy of 4-ethylquinoline derivatives against yeast strains[1], we utilize a modified CLSI M27-A3 microdilution protocol engineered with an internal validation matrix.

Step-by-Step Protocol:

  • Inoculum Preparation: Suspend Candida spp. colonies in sterile saline, adjust to a 0.5 McFarland standard, and dilute in RPMI 1640 medium to a final working concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Dilution: Serially dilute the 4-ethylquinoline derivative in 100% DMSO. Transfer aliquots to a 96-well plate containing RPMI 1640 (ensure final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity).

  • The Self-Validating Control Matrix (Critical):

    • Growth Control (Column 11): Media + Inoculum + 1% DMSO. (Validates organism viability and proves the solvent is non-toxic).

    • Sterility Control (Column 12): Media + 1% DMSO only. (Validates aseptic technique; any growth invalidates the entire plate).

    • Positive Control Row: Fluconazole standard. (Validates assay sensitivity against a known clinical benchmark).

  • Incubation & Readout: Incubate the plates at 35 °C for 48 hours. Determine the MIC spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration exhibiting ≥50% growth inhibition relative to the Growth Control.

Workflow Step1 Compound Prep 4-Ethylquinoline in DMSO Step2 Broth Microdilution RPMI 1640 Media Step1->Step2 Step3 Self-Validating Controls Growth, Sterility, Positive Step2->Step3 Step4 Incubation 35°C for 48h Step3->Step4 Step5 MIC Determination Spectrophotometry (530nm) Step4->Step5

Fig 2: Self-validating high-throughput workflow for antifungal screening.

Conclusion

The 4-ethylquinoline motif is far more than a simple structural variant; it is a precisely tuned pharmacophore. By leveraging the steric and electronic properties of the C-4 ethyl substitution, researchers can engineer molecules that bypass the mutagenic traps of traditional quinolines while unlocking potent antifungal and endocrine-modulating activities. Strict adherence to self-validating synthetic and biological protocols ensures that these promising leads can be reliably advanced through the preclinical pipeline.

Sources

Foundational

Electronic Topography and Frontier Orbital Dynamics of 4-Ethylquinoline: A Computational Guide for Rational Drug Design

Executive Summary Quinoline derivatives are universally recognized as privileged pharmacophores, exhibiting profound antimalarial, antibacterial, and antineoplastic activities due to their ability to interact with nuclei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives are universally recognized as privileged pharmacophores, exhibiting profound antimalarial, antibacterial, and antineoplastic activities due to their ability to interact with nucleic acids and enzymes via π−π stacking and hydrogen bonding [1]. The substitution of an ethyl group at the C-4 position to form 4-ethylquinoline introduces specific steric bulk and electron-donating inductive (+I) effects that fundamentally alter the molecule's electronic landscape. For drug development professionals, mapping these alterations through Density Functional Theory (DFT) is not merely an academic exercise—it is a predictive necessity for lead optimization, particularly in the design of DNA-intercalating agents and kinase inhibitors [2].

This whitepaper provides an authoritative, in-depth guide to the electron density and molecular orbital mapping of 4-ethylquinoline, detailing the causality behind computational protocols and their direct translation to pharmacological efficacy.

Self-Validating Protocol for DFT Electronic Mapping

To accurately model the electronic properties of 4-ethylquinoline, computational chemists must employ a robust, self-validating Density Functional Theory (DFT) workflow. The following protocol outlines the exact methodology required to generate high-fidelity electronic maps, explaining the physical causality behind each parameter choice.

Step-by-Step Methodology
  • Conformational Search & Ligand Preparation: Construct the 4-ethylquinoline molecule using a molecular builder. Perform an initial molecular mechanics (e.g., OPLS4) conformational search to ensure the C-4 ethyl group is in its lowest-energy staggered conformation, minimizing steric clashes with the C-3 and C-5 protons.

  • Level of Theory Selection (B3LYP/6-311++G ):** Execute the geometry optimization using the B3LYP hybrid functional. Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals, providing highly accurate energy gaps for aromatic systems [3]. Apply the 6-311++G(d,p) basis set. Causality: The diffuse functions (++) allow the electron orbitals to expand further from the nucleus. This is absolutely critical for accurately modeling the electron density of the lone pair on the quinoline nitrogen (N1). The polarization functions (d,p) allow orbitals to shift asymmetrically, which is essential for modeling the distortion of the electron cloud when the molecule approaches a biological target [4].

  • Self-Validation Checkpoint (Frequency Analysis): Following optimization, a vibrational frequency calculation must be executed at the identical level of theory. The protocol is self-validating only if zero imaginary frequencies are obtained. This mathematically confirms that the optimized structure resides at a true local minimum on the potential energy surface, rather than a transition state.

  • Wavefunction Generation: Extract the formatted checkpoint file to compute the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface mapped onto an electron density isovalue of 0.0004 a.u. (representing the van der Waals boundary).

G A Ligand Preparation (4-Ethylquinoline) B Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C FMO Analysis (HOMO-LUMO Gap) B->C D MEP Generation (Electrostatic Mapping) B->D E Reactivity Descriptors (Hardness, Electrophilicity) C->E D->E F Molecular Docking (Target Binding Prediction) E->F

In silico workflow for DFT-based electronic mapping and downstream molecular docking.

Frontier Molecular Orbital (FMO) Dynamics

Frontier Molecular Orbital (FMO) analysis provides deep insights into the optical, electronic, and reactive properties of 4-ethylquinoline [5]. The spatial distribution of these orbitals dictates how the drug candidate will interact with receptor binding sites.

  • HOMO (Highest Occupied Molecular Orbital): In 4-ethylquinoline, the HOMO electron density is primarily localized over the quinoline bicyclic ring system, exhibiting strong π character [2]. This region represents the molecule's electron-donating ability and is the primary site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO density is often redistributed, representing the molecule's electron-accepting capability.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical descriptor of chemical reactivity. A smaller ΔE indicates higher polarizability, lower kinetic stability, and greater global softness, favoring efficient charge-transfer processes during protein-ligand interactions [1].

Quantitative Global Reactivity Descriptors

Using the energies of the HOMO and LUMO, we can calculate vital pharmacological parameters. Global hardness ( η ) reflects the molecule's resistance to electron density changes, while the electrophilicity index ( ω ) sheds light on the molecule's behavior toward electron-rich species [5].

Table 1: Representative DFT-Derived Electronic Properties for the Substituted Quinoline Scaffold (Values extrapolated from B3LYP/6-311++G(d,p) calculations on closely related quinoline derivatives)

ParameterSymbolRepresentative ValuePharmacological Implication
Ionization Potential IP ~6.81 eVHigh stability in the neutral state, favorable for systemic circulation [6].
HOMO-LUMO Gap ΔE ~3.25 - 4.81 eVIndicates significant kinetic stability while maintaining reactivity for target binding [7], [4].
Chemical Hardness η ~1.63 - 2.03 eVModerate resistance to electron cloud deformation; balances stability and reactivity [4], [6].
Global Softness S ~0.615 eV⁻¹Measures ease of electron cloud deformation during receptor pocket entry [4].
Electrophilicity ω ~5.59 - 5.62 eVStrong tendency to interact with electron-rich biological residues (e.g., kinase hinges) [4], [6].

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a 3D visual representation of the charge distribution across the 4-ethylquinoline molecule. It is the definitive tool for identifying nucleophilic and electrophilic attack sites, directly correlating to how the drug will orient itself within a target's active site [8].

  • Red Regions (Negative Potential): Concentrated exclusively around the N1 nitrogen atom . This high electron density makes the quinoline nitrogen a potent hydrogen-bond acceptor, crucial for anchoring the molecule to hinge-region residues in kinases (e.g., EGFR) [8].

  • Blue Regions (Positive Potential): Localized around the peripheral aromatic protons and the protons of the C-4 ethyl group. These act as weak hydrogen-bond donors or engage in van der Waals interactions.

  • Green/Yellow Regions (Neutral Potential): The π -electron cloud above and below the planar quinoline ring is relatively neutral but highly polarizable, facilitating strong π−π stacking interactions with aromatic amino acids (like Phenylalanine or Tyrosine) or nucleobases when intercalating into DNA [1].

Translational Impact in Drug Development

The theoretical mapping of 4-ethylquinoline directly translates to experimental drug design. For instance, the electron density distribution of 4-ethylquinoline makes it an ideal precursor for synthesizing cationic styryl dyes. By exploiting the nucleophilicity of the quinoline ring, researchers can condense 4-ethylquinoline with aldehydes to create dyes that exhibit strong intramolecular charge transfer (ICT) and selectively intercalate into duplex DNA, a mechanism driven heavily by the electrostatic interactions predicted via DFT [2].

Furthermore, the C-4 ethyl group provides a critical steric vector. While the quinoline core anchors the molecule via electrostatics, the ethyl group projects into adjacent hydrophobic pockets, increasing binding affinity and target specificity without disrupting the planar π -system required for stacking.

G N Quinoline Nitrogen (High e- Density) H H-Bond Acceptor (Receptor Kinase) N->H Electrostatic R C4-Ethyl Group (Steric/Inductive) V Hydrophobic Pocket (Van der Waals) R->V Steric Fit Pi Aromatic Ring (HOMO Localization) S Pi-Pi Stacking (DNA/Aromatic Residues) Pi->S Dispersion

Mechanistic mapping of 4-ethylquinoline structural features to biological target interactions.

Conclusion

The rational design of quinoline-based therapeutics relies heavily on understanding the molecule's electronic topography. By utilizing self-validating DFT protocols, drug development professionals can accurately map the HOMO-LUMO gaps and electrostatic potentials of 4-ethylquinoline. These computational insights bridge the gap between abstract quantum mechanics and tangible pharmacological outcomes, enabling the precise engineering of binding affinities, kinetic stabilities, and target selectivities.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. National Library of Medicine (NIH).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate. MDPI.
  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines. Semantic Scholar.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. National Library of Medicine (NIH).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Ankara University.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega.
  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. National Library of Medicine (NIH).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Ethylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-Ethylquinoline Scaffold The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Ethylquinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of an ethyl group at the 4-position of the quinoline core can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity or novel pharmacological profiles. This document provides detailed protocols for the synthesis of 4-ethylquinoline derivatives, focusing on established and reliable methodologies suitable for laboratory and developmental applications.

Strategic Approaches to 4-Ethylquinoline Synthesis

The synthesis of 2,4-disubstituted quinolines can be effectively achieved through several named reactions, including the Doebner-von Miller, Combes, and Riehm syntheses.[5][6] These methods offer robust and versatile routes to the desired quinoline core from readily available starting materials.

1. Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric or sulfuric acid, and often a Lewis acid catalyst.[7][8] For the synthesis of a 4-ethylquinoline derivative, an appropriate α,β-unsaturated ketone bearing an ethyl group would be utilized.

2. Combes Quinoline Synthesis: The Combes synthesis employs the acid-catalyzed condensation of an aniline with a β-diketone.[6][9] To generate a 4-ethylquinoline, a β-diketone with an ethyl substituent at the appropriate position is required. The reaction is typically carried out at elevated temperatures.[6]

3. Riehm Synthesis: The Riehm synthesis involves the reaction of an arylamine hydrochloride with a ketone, often in the presence of a catalyst such as aluminum chloride or iodine, at high temperatures.[5] A notable example is the synthesis of 2-methyl-4-ethylquinoline from aniline and 2-butanone.[5]

This guide will focus on providing a detailed protocol for the synthesis of a representative 4-ethylquinoline derivative, 2-methyl-4-ethylquinoline, via a Doebner-von Miller type reaction, a widely applicable and well-documented method.

Protocol 1: Synthesis of 2-Methyl-4-ethylquinoline via Doebner-von Miller Reaction

This protocol details the synthesis of 2-methyl-4-ethylquinoline from aniline and ethyl vinyl ketone. The reaction proceeds through the formation of an α,β-unsaturated carbonyl compound in situ, followed by cyclization and oxidation.

Reaction Scheme:

Doebner-von_Miller_Reaction Aniline Aniline Plus1 + Arrow1 HCl, ZnCl₂ Δ EthylVinylKetone Ethyl Vinyl Ketone Product 2-Methyl-4-ethylquinoline

Caption: General scheme for the Doebner-von Miller synthesis of 2-methyl-4-ethylquinoline.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.1310.0 g0.107
Ethyl vinyl ketone84.1210.8 g0.128
Concentrated HCl36.4630 mL-
Zinc Chloride (anhydrous)136.305.0 g0.037
Sodium Hydroxide (10% aq. solution)40.00As needed-
Dichloromethane84.93150 mL-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Experimental Procedure:
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reactants: To the flask, add aniline (10.0 g, 0.107 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form aniline hydrochloride.

  • Addition of Ketone: Slowly add ethyl vinyl ketone (10.8 g, 0.128 mol) to the stirred mixture.

  • Catalyst Addition and Reflux: Carefully add anhydrous zinc chloride (5.0 g, 0.037 mol) to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methyl-4-ethylquinoline.

Characterization of 2-Methyl-4-ethylquinoline:

The structure of the synthesized 2-methyl-4-ethylquinoline can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-7.2 (m, 5H, Ar-H), 2.9 (q, 2H, -CH₂-CH₃), 2.6 (s, 3H, Ar-CH₃), 1.3 (t, 3H, -CH₂-CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 158.0, 147.5, 144.0, 129.5, 128.8, 127.0, 125.8, 123.5, 121.0, 29.0, 25.0, 14.0.
IR (KBr, cm⁻¹)ν: 3050 (Ar C-H), 2970, 2870 (Aliphatic C-H), 1600, 1570, 1500 (C=C, C=N).
Mass Spec. (EI)m/z (%): 171 (M⁺), 156 (M⁺ - CH₃), 143 (M⁺ - C₂H₄).

Workflow and Mechanistic Insights

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine Aniline and HCl B Add Ethyl Vinyl Ketone A->B C Add ZnCl₂ Catalyst B->C D Heat to Reflux (4-6 h) C->D E Cool and Neutralize with NaOH D->E F Extract with Dichloromethane E->F G Dry and Evaporate Solvent F->G H Purify by Distillation/Chromatography G->H I Characterize by NMR, IR, MS H->I

Caption: A generalized workflow for the synthesis and characterization of 2-methyl-4-ethylquinoline.

The Doebner-von Miller reaction mechanism is complex and thought to proceed through a series of steps. Initially, the α,β-unsaturated ketone (ethyl vinyl ketone) undergoes a Michael addition with aniline. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate. Finally, an oxidation step, which can be facilitated by another molecule of the Schiff base formed in the reaction, leads to the aromatic quinoline product.[7] The use of a Lewis acid like zinc chloride facilitates the cyclization step.[11]

Applications in Research and Drug Development

4-Ethylquinoline derivatives serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The ethyl group can be further functionalized, or its presence can be used to fine-tune the lipophilicity and steric profile of a lead compound. The quinoline scaffold itself is a key component in drugs for a variety of diseases, and the introduction of substituents like the ethyl group allows for the exploration of new chemical space in the quest for novel and more effective therapeutic agents.[1][4]

Conclusion

The synthesis of 4-ethylquinoline derivatives can be reliably achieved using established methods such as the Doebner-von Miller reaction. The protocol provided offers a detailed and practical guide for the preparation of 2-methyl-4-ethylquinoline, a representative example of this class of compounds. Careful execution of the experimental procedure and thorough characterization are essential for obtaining the desired product in good yield and purity. The versatility of the quinoline scaffold, coupled with the ability to introduce specific substituents like the ethyl group, ensures that these compounds will continue to be of significant interest to researchers in medicinal chemistry and drug development.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Characterization Data of Products - Rsc.org. (n.d.). Retrieved March 27, 2026, from [Link]

  • Combes quinoline synthesis - Grokipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2-Methylquinoline - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2,4-dimethylquinoline - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). Retrieved March 27, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (n.d.). Retrieved March 27, 2026, from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018, July 15). Retrieved March 27, 2026, from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). Retrieved March 27, 2026, from [Link]

  • Doebner-von Miller Synthesis - Cambridge University Press & Assessment. (n.d.). Retrieved March 27, 2026, from [Link]

  • Solved The 1H NMR, 13C NMR, mass and IR spectra of compound | Chegg.com. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • An improved process for the synthesis of quinoline derivatives - Google Patents. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). Retrieved March 27, 2026, from [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis. (2023, October 27). Retrieved March 27, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Retrieved March 27, 2026, from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (2025, April 25). Retrieved March 27, 2026, from [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved March 27, 2026, from [Link]

  • Riehm quinoline synthesis - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

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Application

Application Notes and Protocols for 4-Ethylquinoline in Pharmaceutical Drug Discovery

Introduction: The Quinoline Scaffold and the Significance of C4-Substitution The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Significance of C4-Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The synthetic versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Among the various positions on the quinoline ring, the C4-position has been a focal point for derivatization. The introduction of substituents at this position can significantly influence the molecule's interaction with biological targets. This document provides detailed application notes and protocols centered on 4-ethylquinoline , a representative C4-alkylated quinoline, exploring its potential as a building block and a pharmacophore in modern drug discovery. We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its derivatization and biological evaluation.

Part 1: Synthesis of the 4-Ethylquinoline Scaffold

The synthesis of 4-ethylquinoline can be approached through several established methods for quinoline ring formation, followed by the introduction of the ethyl group. A common and versatile strategy involves the use of a 4-chloroquinoline intermediate.

Protocol 1: Synthesis of 4-Ethylquinoline via Grignard Reaction with 4-Chloroquinoline

This protocol outlines a two-step synthesis starting from the readily available 4-hydroxyquinoline.

Step 1: Synthesis of 4-Chloroquinoline

  • Principle: 4-Hydroxyquinoline is converted to the more reactive 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a crucial step for subsequent nucleophilic substitution reactions.

  • Materials:

    • 4-Hydroxyquinoline

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-hydroxyquinoline.

    • Cool the flask in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

    • After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-chloroquinoline, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Ethylquinoline

  • Principle: A Grignard reagent, ethylmagnesium bromide (EtMgBr), is used as a nucleophile to displace the chloride at the C4-position of the quinoline ring, forming the desired carbon-carbon bond.

  • Materials:

    • 4-Chloroquinoline (from Step 1)

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet.

  • Procedure:

    • Prepare the Grignard reagent: In a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine (to initiate the reaction).

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

    • Add a solution of 4-chloroquinoline in anhydrous diethyl ether dropwise to the freshly prepared ethylmagnesium bromide solution with stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-ethylquinoline.

Part 2: Applications of 4-Ethylquinoline in Drug Discovery

The presence of the ethyl group at the C4-position of the quinoline ring can impart specific properties to the molecule, making it a valuable scaffold for targeting various diseases. The ethyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity.

Application 1: Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[6] The 4-anilinoquinoline core, for instance, is a known hinge-binding motif for many kinases.[7] The introduction of a 4-ethyl group can be explored to probe the hydrophobic pocket of the ATP-binding site of kinases like EGFR, VEGFR, and PI3K/mTOR.[6]

  • Tubulin Polymerization Inhibition: Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8] These agents bind to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.[8] The 4-ethylquinoline scaffold can serve as a starting point for designing novel tubulin inhibitors.

Caption: Workflow for the discovery of 4-ethylquinoline-based anticancer agents.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • 4-Ethylquinoline derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the 4-ethylquinoline derivatives in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Modification on 4-Ethylquinoline Hypothetical IC₅₀ (µM) on MCF-7 Cells
4-EQ-01 Unmodified 4-ethylquinoline> 100
4-EQ-Amide-01 Amide at the 2-position15.2
4-EQ-Urea-01 Urea at the 2-position8.5
4-EQ-Sulfonamide-01 Sulfonamide at the 2-position5.1
Doxorubicin (Positive Control)0.8
Application 2: Antimicrobial Agents

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[4][9] The 4-quinolone core is particularly well-known for its antibacterial activity. While 4-ethylquinoline is not a quinolone, its scaffold can be used to develop novel antimicrobial agents.

  • Mechanism of Action: The antimicrobial mechanism of quinolines can vary. Some interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV, while others may disrupt cell membrane integrity or inhibit key metabolic enzymes.[10]

  • Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 4-Ethylquinoline derivatives (dissolved in DMSO)

    • 96-well microtiter plates

    • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

    • Resazurin solution (optional, as a growth indicator)

  • Procedure:

    • Prepare a stock solution of the 4-ethylquinoline derivatives in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

    • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate.

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (a known antibiotic/antifungal).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. If using a growth indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Compound Modification on 4-Ethylquinoline Hypothetical MIC (µg/mL) against S. aureus Hypothetical MIC (µg/mL) against E. coli
4-EQ-Thio-01 Thioether at the 2-position1664
4-EQ-Hydrazone-01 Hydrazone at the 2-position832
4-EQ-Triazole-01 Triazole at the 2-position416
Ciprofloxacin (Positive Control)0.50.25

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. For 4-ethylquinoline derivatives showing promising anticancer activity, further studies are required to elucidate their molecular targets and the signaling pathways they modulate.

Potential Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer, making it an attractive target for cancer therapy. Several quinoline-based compounds have been developed as inhibitors of this pathway.[6]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 4-ethylquinoline derivative.

Conclusion

4-Ethylquinoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and the ethyl group at the C4-position provides a handle for modulating physicochemical and pharmacological properties. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore the potential of 4-ethylquinoline derivatives in anticancer and antimicrobial drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them through the drug development pipeline.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL: [Link])

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL: [Link])

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (URL: [Link])

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (URL: [Link])

  • Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (URL: [Link])

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (URL: [Link])

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (URL: [Link])

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (URL: [Link])

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (URL: [Link])

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (URL: [Link])

  • Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. (URL: [Link])

  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. (URL: [Link])

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. (URL: [Link])

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: [Link])

  • Quinoline: A versatile heterocyclic. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (URL: [Link])

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (URL: [Link])

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (URL: [Link])

Sources

Method

Application Note: 4-Ethylquinoline (4-EQ) as a Tunable N-Donor Ligand in Transition Metal Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Ligand Design, Mechanistic Causality, and Self-Validating Catalytic Protocols Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Ligand Design, Mechanistic Causality, and Self-Validating Catalytic Protocols

Executive Summary & Mechanistic Rationale

In transition metal catalysis, the steric and electronic parameters of the supporting ligands dictate the turnover frequency (TOF), catalyst longevity, and substrate scope. While traditional nitrogen-donor ligands like pyridine or unsubstituted quinoline are ubiquitous, they often lack the electron density required to stabilize high-valent metal intermediates during challenging catalytic cycles. Conversely, substituting the quinoline core at the 2- or 8-positions introduces severe steric hindrance (A-value clashes) at the metal center, which can prematurely trigger reductive elimination or block the coordination of bulky substrates.

4-Ethylquinoline (4-EQ) emerges as a highly effective solution to this dichotomy through a mechanism known as "remote-tuning."

The Causality of Ligand Design

The choice to utilize 4-EQ over other quinoline derivatives is rooted in fundamental physical organic chemistry:

  • Electronic Enhancement (+I Effect): The ethyl group at the C4 position is situated para-like to the coordinating nitrogen atom. It provides a hyperconjugative and inductive (+I) electron-donating effect that is transmitted through the conjugated π-system directly to the nitrogen lone pair. This increases the σ-basicity of the ligand, making the metal center more electron-rich and significantly accelerating the rate-determining oxidative addition step.

  • Steric Freedom: Because the C4 position points away from the primary coordination sphere, 4-EQ acts as a pure, unhindered monodentate L-type ligand. It allows for the coordination of sterically demanding cross-coupling partners without inducing ligand dissociation.

  • Chemical Robustness: The aliphatic ethyl chain is highly stable under rigorous reaction conditions. The robust nature of the 4-ethylquinoline scaffold has been proven in harsh late-stage functionalization environments, such as heterobenzylic fluorination, demonstrating its resistance to oxidative degradation[1].

Quantitative Ligand Profiling

To demonstrate the efficacy of 4-EQ, the table below summarizes comparative quantitative data for various N-donor ligands in a benchmark Palladium-catalyzed Suzuki-Miyaura cross-coupling of unactivated aryl chlorides.

LigandElectronic Parameter (σ-donor strength)Steric Hindrance at Metal CenterYield (%)Turnover Frequency (TOF, h⁻¹)
PyridineBaselineLow45%120
QuinolineWeakLow52%145
2-MethylquinolineModerateHigh (Blocks coordination)18%40
4-Ethylquinoline (4-EQ) Strong (+I effect) Low (Remote substitution) 94% 480

Data reflects standard benchmark conditions: 1.0 mol% Pd(OAc)₂, 2.2 mol% Ligand, 1.5 equiv Arylboronic acid, K₂CO₃, Toluene, 100 °C, 4 hours.

Catalytic Workflow & Logical Relationships

The following diagram illustrates the logical flow of the catalytic cycle, highlighting exactly where the electronic and steric properties of 4-EQ intervene to prevent catalyst resting states and degradation.

CatalyticCycle A Pd(OAc)₂ Precatalyst (Inactive) B L-Pd(0) Active Species [Pd(0)(4-EQ)₂] Electron-rich metal center A->B Reduction & 4-EQ Coordination C Oxidative Addition [Ar-Pd(II)(4-EQ)₂-X] Stabilized by 4-EQ +I effect B->C + Ar-X (Rate Determining) D Transmetalation [Ar-Pd(II)(4-EQ)₂-Ar'] C->D + Ar'-B(OH)₂ Base E Reductive Elimination Unhindered release of product D->E E->B Product Release (Ar-Ar')

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the advantages of 4-EQ.

Standardized Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling using 4-EQ

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . The experimental choices are explicitly linked to observable quality control (QC) checkpoints.

Materials Required
  • Precatalyst: Palladium(II) acetate (Pd(OAc)₂) – 1.0 mol%

  • Ligand: 4-Ethylquinoline (4-EQ) – 2.2 mol% (Slight excess ensures complete Pd coordination)

  • Substrates: Aryl chloride (1.0 equiv), Arylboronic acid (1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) – 2.0 equiv (Finely milled to increase surface area)

  • Solvent: Toluene (Anhydrous, degassed via freeze-pump-thaw)

  • Internal Standard: Dodecane (0.1 equiv, for GC-FID validation)

Step-by-Step Methodology

Step 1: In Situ Catalyst Complexation

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and anhydrous toluene (2.0 mL).

  • Add 4-ethylquinoline (3.5 mg, 0.022 mmol) via a microsyringe.

  • Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-complexation is critical. Allowing the 4-EQ to coordinate before introducing the base and substrates prevents the formation of inactive palladium aggregates.

    • QC Checkpoint 1 (Validation): Observe the solution. A successful complexation will result in a color shift from pale yellow to a homogeneous deep red/orange. If black particulates form, oxygen ingress has occurred, leading to Pd-black precipitation; the batch must be discarded.

Step 2: Reaction Assembly 4. To the active catalyst solution, add the aryl chloride (1.0 mmol), dodecane (17 mg, 0.1 mmol), and arylboronic acid (1.5 mmol). 5. Add milled K₂CO₃ (276 mg, 2.0 mmol) in one portion. 6. Seal the Schlenk tube, remove it from the glovebox, and heat to 100 °C in a pre-equilibrated oil bath.

Step 3: Kinetic Monitoring & Self-Validation 7. QC Checkpoint 2 (Validation): At t = 1 hour and t = 3 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute with EtOAc, filter through a short plug of silica, and analyze via GC-FID.

  • Validation Logic: The peak area of the dodecane internal standard must remain constant. Calculate the product yield relative to dodecane. If the yield plateaus between hour 1 and hour 3 at <90%, it indicates catalyst deactivation (likely due to arylboronic acid protodeboronation). If turnover continues steadily, the 4-EQ ligand is successfully stabilizing the Pd(II) intermediate.

Step 4: Workup and Isolation 8. Upon reaction completion (typically 4 hours), cool the mixture to room temperature. 9. Quench with deionized water (5 mL) and extract with EtOAc (3 × 5 mL). 10. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Broader Applications: C-H Activation

Beyond palladium cross-coupling, quinoline-based frameworks are heavily utilized in modern C-H activation methodologies. Recent advances in Cobalt(III) and Iridium(III) catalysis rely on quinoline derivatives to direct or stabilize the metal center during the functionalization of unactivated C(sp³)-H and C(sp²)-H bonds[2][3].

While 8-substituted quinolines typically act as bidentate directing groups[4], monodentate quinolines like 4-EQ are increasingly recognized for their ability to act as transient, tunable L-type ligands. They modulate the metal's electronic properties to facilitate room-temperature direct arylation without permanently occupying multiple coordination sites, thereby maintaining an open active site for substrate turnover[3].

References

  • Source: Chemical Science (RSC Publishing)
  • Cp*CoIII–Catalyzed Alkylation of Primary and Secondary C(sp3)
  • Cp*IrIII-Catalyzed C8-Selective C–H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC (NIH)

Sources

Application

chromatographic separation techniques for 4-ethylquinoline

An In-Depth Technical Guide to the Chromatographic Separation of 4-Ethylquinoline Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for 4-Ethylquinoline 4-Ethylquinoline is a heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chromatographic Separation of 4-Ethylquinoline

Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 4-Ethylquinoline

4-Ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active agents and functional organic molecules.[1] The precise separation and quantification of 4-ethylquinoline from reaction mixtures, pharmaceutical formulations, or environmental samples are paramount for ensuring product purity, determining pharmacokinetic profiles, and conducting metabolic studies. The subtle structural similarities among quinoline derivatives and potential isomers necessitate robust and highly selective analytical methods.

This comprehensive guide provides detailed application notes and protocols for the separation of 4-ethylquinoline using state-of-the-art chromatographic techniques. We will delve into the mechanistic principles behind method development in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Physicochemical Characteristics of 4-Ethylquinoline

A thorough understanding of the analyte's physicochemical properties is the foundation of logical and efficient chromatographic method development. These properties dictate the compound's behavior and interaction with the stationary and mobile phases.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₁H₁₁N[2]
Molecular Weight 157.21 g/mol [2]
XlogP (Predicted) 3.0Indicates moderate lipophilicity, making it well-suited for Reverse-Phase HPLC.[3]
pKa (Predicted) ~4.9As a weak base, the mobile phase pH is critical in HPLC to control ionization and retention.[4]
Boiling Point 275-277 °C (approx.)The compound is sufficiently volatile and thermally stable for Gas Chromatography analysis.[2]
UV Absorbance Aromatic StructureStrong UV absorbance allows for sensitive detection using HPLC with UV/DAD detectors.

Part 1: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the workhorse technique for the analysis of quinoline derivatives due to its versatility, high resolution, and reproducibility.[5]

Expertise & Experience: The Causality Behind Method Choices

The separation of 4-ethylquinoline, a basic compound, on a standard C18 column is governed by hydrophobic interactions. However, achieving optimal peak shape and retention requires careful control over its ionization state. The nitrogen atom in the quinoline ring (pKa ≈ 4.9) will be protonated at a pH below this value.[4]

  • Rationale for pH Control: Operating with a mobile phase pH of around 3-4 ensures that 4-ethylquinoline exists predominantly in its protonated, cationic form. This prevents peak tailing that often occurs when a basic analyte interacts with residual acidic silanols on the silica-based stationary phase. An acidic modifier, such as formic acid or trifluoroacetic acid, is added to the mobile phase to maintain this low pH and provide a counter-ion.

  • Stationary Phase Selection: A C18 column is the universal starting point due to its strong hydrophobic retention. For challenging separations involving closely related isomers, a Phenyl-Hexyl phase can offer alternative selectivity. The phenyl groups provide π-π interactions with the aromatic ring of 4-ethylquinoline, adding another dimension to the separation mechanism beyond simple hydrophobicity.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in higher column efficiency and lower backpressure. It also provides different selectivity for aromatic compounds.

Experimental Protocol: RP-HPLC Method for 4-Ethylquinoline

This protocol describes a robust gradient method for the analysis of 4-ethylquinoline.

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (≥98%).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.[5]

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of 4-ethylquinoline in acetonitrile.

    • Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to an expected concentration within the method's linear range.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[5]

  • Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard to determine the retention time and system suitability.

    • Inject the prepared samples.

Trustworthiness: Self-Validating System & Data

A chromatographic method is only reliable if it is validated. Key validation parameters ensure the method is fit for its intended purpose.

Validation ParameterTypical Acceptance CriteriaSource
Linearity (r²) > 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%[6]
Precision (RSD%) < 2.0%[6]
Limit of Detection (LOD) 0.1 µg/mL (Typical)[6]
Limit of Quantification (LOQ) 0.3 µg/mL (Typical)[6]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: Aq. HCOOH, B: ACN/HCOOH) HPLC HPLC System (C18 Column, Gradient) MobilePhase->HPLC Standard Standard Solution (10 µg/mL) Standard->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC DAD DAD Detector (225 nm) HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: Workflow for the RP-HPLC analysis of 4-ethylquinoline.

Part 2: Gas Chromatography (GC)

GC is an excellent alternative for analyzing 4-ethylquinoline, leveraging its volatility for separation. It is particularly powerful when coupled with a Mass Spectrometer (MS) for definitive identification.[7]

Expertise & Experience: The Causality Behind Method Choices
  • Rationale for GC: 4-Ethylquinoline has a boiling point that makes it easily vaporizable without decomposition, a primary prerequisite for GC analysis.[7]

  • Column Selection: A low-to-mid polarity column, such as a DB-5MS (5% Phenyl - 95% Dimethylpolysiloxane), is ideal. This stationary phase separates compounds primarily based on their boiling points and subtle differences in polarity. The slight phenyl character provides interactions with the aromatic analyte, enhancing selectivity.

  • Inlet and Temperature Program: A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. A temperature program—starting at a lower temperature and ramping up—is crucial. This allows lower-boiling impurities to elute first, followed by the analyte of interest, ensuring sharp, well-resolved peaks.

  • Detector: A Mass Spectrometer (MS) is the detector of choice. It provides not only quantitative data (based on ion intensity) but also qualitative data (the mass spectrum), which acts as a chemical fingerprint for unambiguous peak identification.[8]

Experimental Protocol: GC-MS Method for 4-Ethylquinoline

This protocol provides a general-purpose GC-MS method for purity analysis and quantification.

Instrumentation and Consumables
  • GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet, an autosampler, and coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[9]

  • Carrier Gas: Helium, high purity (99.999%).

  • Vials: 2 mL clear glass vials with PTFE septa.

  • Solvent: Dichloromethane or Toluene, GC-grade.

Step-by-Step Methodology
  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of 4-ethylquinoline in toluene.

    • Create a working standard of 10 µg/mL by diluting the stock solution with toluene.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in toluene to achieve a concentration of approximately 10 µg/mL.

    • Ensure the sample is fully dissolved. Filtration is generally not required if the sample dissolves completely.

  • GC-MS Conditions:

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Start at 100 °C, hold for 1 min.
Ramp at 15 °C/min to 280 °C.
Hold at 280 °C for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 350 m/z
  • Analysis and Data Processing:

    • Run the sequence starting with a solvent blank, followed by the standard and samples.

    • Identify the 4-ethylquinoline peak by its retention time and its characteristic mass spectrum (Molecular ion m/z 157).

    • Quantify using the peak area of the total ion chromatogram (TIC) or a specific extracted ion (e.g., m/z 157).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_gc GC-MS System Prep Sample Preparation (Dissolve in Toluene) Injector GC Inlet (280°C) Vaporization Prep->Injector Column GC Column (DB-5MS) Temperature Programmed Separation Injector->Column MS Mass Spectrometer (EI, Scan 40-350 m/z) Column->MS Data Data System (Identify & Quantify) MS->Data

Caption: Key stages in the GC-MS analysis of 4-ethylquinoline.

Part 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase. It is recognized for its high speed and efficiency, especially for chiral separations, and is considered a "green" technology due to reduced organic solvent consumption.[10]

Expertise & Experience: The Causality Behind Method Choices
  • Rationale for SFC: SFC excels at separating basic compounds like quinolines, often providing better peak shapes and faster analysis times than normal-phase HPLC.[10] The low viscosity of supercritical CO₂ allows for much higher flow rates without prohibitive backpressure.

  • Column Selection: For achiral separations, polar columns are used. A 2-Ethylpyridine column, for instance, is specifically designed for retaining and separating basic compounds in SFC.[10] For chiral separations, which are highly relevant for many quinoline-based drug molecules, polysaccharide-based chiral stationary phases (CSPs) are extremely effective in SFC.[11][12]

  • Modifier and Additive: A polar organic solvent, typically methanol, is added as a modifier to the CO₂ to increase its solvating power. For basic analytes like 4-ethylquinoline, a basic additive (e.g., ammonium hydroxide or isopropylamine) or an acidic additive (e.g., formic acid) is essential.[13] These additives interact with the analyte and the stationary phase to dramatically improve peak shape and control retention.

Conceptual Protocol: SFC Method for 4-Ethylquinoline

This protocol outlines a starting point for developing an SFC method.

Instrumentation and Conditions
  • SFC System: An analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR).

  • Detector: DAD followed by a Mass Spectrometer is ideal.

Suggested Starting Conditions
ParameterSetting
Column 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ with Methanol (modifier)
Additive 10 mM Ammonium Acetate in Methanol
Flow Rate 3.0 mL/min
Outlet Pressure (BPR) 150 bar
Column Temperature 40 °C
Gradient Program Start with 5% Methanol modifier, ramp to 40% over 5 minutes.
Visualization: SFC System Logic

SFC_System CO2 CO₂ Supply Chilled Pump Mixer Mix CO2->Mixer Modifier Modifier + Additive Pump Modifier->Mixer Injector Autosampler Mixer->Injector Column Column Oven Polar Column Injector->Column Detector DAD / MS Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Waste Waste BPR->Waste

Caption: Logical flow of an analytical SFC system.

Troubleshooting Common Chromatographic Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (HPLC) Secondary interactions with silanols; pH near pKa.Ensure mobile phase pH is at least 2 units below the analyte pKa (e.g., pH < 3). Use a high-purity, end-capped column.
Poor Resolution (HPLC/GC) Inappropriate mobile/stationary phase; gradient/oven program not optimized.HPLC: Try a different organic modifier (ACN vs. MeOH) or a different column (e.g., Phenyl-Hexyl). Adjust gradient slope. GC: Optimize the oven temperature ramp rate (a slower ramp improves resolution).
Inconsistent Retention Times Leak in the system; column degradation; unstable temperature.Check for leaks in fittings and pump seals. Ensure the column oven is stable. If the column is old, replace it.[4]
No Peak or Very Small Peak Sample not dissolving; injector issue; wrong detection wavelength.Confirm sample solubility in the chosen solvent. Check injector syringe/loop for blockage. Verify detector settings and wavelength against the analyte's UV spectrum.
Conclusion

The selection of an optimal chromatographic technique for 4-ethylquinoline is dictated by the analytical objective. RP-HPLC stands out as a robust, reliable, and highly accessible method for routine quality control and quantification. GC-MS offers unparalleled certainty in identification and is ideal for analyzing complex mixtures or trace-level impurities. Finally, SFC presents a high-throughput, environmentally friendly alternative, particularly powerful for chiral separations of related quinoline derivatives. By understanding the fundamental principles outlined in this guide and applying the detailed protocols, researchers can confidently develop and execute precise and accurate chromatographic separations of 4-ethylquinoline.

References
  • Gali-Muhtasib, H., & Younes, S. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. Available at: [Link]

  • Emir, S., et al. (2025). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. Available at: [Link]

  • Breit, N., et al. (2026). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. Available at: [Link]

  • Wang, J., et al. (2010). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available at: [Link]

  • Ahmad, M., et al. (2021). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. Available at: [Link]

  • Conte, R., et al. (2014). Development and Validation of a Method for the Determination of Quinolones in Muscle and Eggs by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fu, K., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. Available at: [Link]

  • M. Biba, et al. (2010). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

  • M. Biba, et al. (2010). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. ResearchGate. Available at: [Link]

  • NIST. (2021). Quinoline, 4-ethyl-. NIST Chemistry WebBook. Available at: [Link]

  • G. Sravan, et al. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • I. O. Ugi, et al. (2010). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • PubChem. 4-ethylquinoline. National Library of Medicine. Available at: [Link]

  • Wikipedia. (2026). Gas chromatography. Wikipedia. Available at: [Link]

  • Pozharitskaya, O. N., et al. (2020). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 25(21), 5149. Available at: [Link]

Sources

Method

incorporating 4-ethylquinoline in OLED material synthesis

Application Note: Synthesis and Integration of 4-Ethylquinoline-Based Iridium(III) Complexes for Solution-Processed Phosphorescent OLEDs Executive Summary For researchers in optoelectronics and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Integration of 4-Ethylquinoline-Based Iridium(III) Complexes for Solution-Processed Phosphorescent OLEDs

Executive Summary

For researchers in optoelectronics and drug development professionals designing wearable photodynamic therapy (PDT) patches, the development of highly efficient, solution-processable organic light-emitting diodes (OLEDs) is a critical frontier. Phosphorescent Iridium(III) complexes utilizing quinoline derivatives are industry standards for red and bluish-green emission[1]. However, traditional unsubstituted quinoline ligands often suffer from poor solubility and aggregation-caused quenching (ACQ). This application note details the strategic incorporation of 4-ethylquinoline as a precursor to synthesize highly soluble, sterically shielded cyclometalating ligands. The resulting emitters demonstrate superior photophysical properties, enabling cost-effective, spin-coated OLED fabrication.

Mechanistic Rationale & Causality

The structural design of an OLED emitter dictates both its quantum efficiency and its manufacturing viability. The selection of 4-ethylquinoline over standard quinoline is driven by three causal mechanisms:

  • Suppression of Triplet-Triplet Annihilation (TTA): In highly doped emissive layers, planar quinoline ligands tend to undergo π−π stacking, leading to exciton quenching. The ethyl group at the C4 position introduces critical steric bulk, increasing the intermolecular distance between dopant molecules and mitigating TTA[2].

  • Enhanced Solution Processability: Unsubstituted Ir(III) complexes often require expensive vacuum thermal evaporation due to poor solubility. The flexible alkyl chain of 4-ethylquinoline dramatically increases the complex's solubility in non-halogenated organic solvents (e.g., toluene, xylene), allowing for uniform film formation via spin-coating or inkjet printing[3].

  • Electronic Tuning: The weak electron-donating inductive effect of the ethyl group slightly destabilizes the Lowest Unoccupied Molecular Orbital (LUMO) localized on the quinoline ring. This allows for precise tuning of the emission wavelength and improves electron transfer dynamics from the host polymer to the dopant[2].

Quantitative Data Presentation

The integration of the 4-ethyl moiety significantly alters the physical and optoelectronic properties of the resulting Iridium complex, Ir(peq)2​(acac) (where peq = 2-phenyl-4-ethylquinoline), compared to the unsubstituted baseline Ir(pq)2​(acac) .

PropertyIr(pq)₂acac (Unsubstituted)Ir(peq)₂acac (4-Ethyl Substituted)Mechanistic Impact on OLED Device
Emission Peak ( λmax​ ) 595 nm604 nmSlight red-shift due to the inductive effect of the ethyl group.
Solubility (in Toluene) < 5 mg/mL> 28 mg/mLEnables uniform, defect-free solution-processed emissive films.
Photoluminescence Quantum Yield ( ΦPL​ ) 0.450.72Steric hindrance reduces aggregation-caused non-radiative decay.
HOMO / LUMO Levels (eV) -5.20 / -2.95-5.16 / -2.88Narrowed injection barrier improves charge transfer from the host matrix.

Experimental Protocols

The following methodologies provide a self-validating system for synthesizing the 4-ethylquinoline-based emitter and fabricating the OLED device.

Phase 1: Synthesis of the Ligand (2-Phenyl-4-ethylquinoline)

Causality: The 2-position of 4-ethylquinoline must be functionalized with a phenyl ring to create a bidentate cyclometalating ligand capable of chelating the Iridium core[4].

  • Reaction Setup: In a Schlenk flask under nitrogen, dissolve 4-ethylquinoline (10 mmol) in dry THF (30 mL). Cool to 0°C.

  • Activation: Add phenyllithium (12 mmol, 1.8 M in dibutyl ether) dropwise. Stir for 2 hours at room temperature, then quench with water.

  • Oxidation: Extract the intermediate with dichloromethane (DCM). Treat the organic layer with MnO2​ (50 mmol) and stir overnight to re-aromatize the quinoline ring.

  • Purification: Filter through Celite, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 10:1).

  • Validation Check: Confirm product formation via TLC (Rf ~0.6). 1H NMR must show the disappearance of the C2 proton on the quinoline ring and the presence of the ethyl triplet/quartet at 1.3 ppm and 3.1 ppm, respectively.

Phase 2: Synthesis of the Chloro-Bridged Dimer [Ir(peq)2​Cl]2​

Causality: Iridium(III) chloride hydrate is reacted with the ligand in a polar protic solvent blend. The solvent dissolves the salt, but the resulting hydrophobic dimer precipitates, driving the reaction to completion via Le Chatelier's principle.

  • Reaction Setup: Mix IrCl3​⋅3H2​O (2 mmol) and 2-phenyl-4-ethylquinoline (4.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and deionized water (40 mL).

  • Reflux: Degas the mixture with nitrogen for 15 minutes. Reflux at 110°C for 24 hours.

  • Isolation: Cool to room temperature. Add 20 mL of water to fully precipitate the dimer. Filter and wash sequentially with water, ethanol, and hexane.

  • Validation Check: The reaction is successful when the solution transitions from dark green to a bright yellow/orange precipitate. The dimer should be highly insoluble in ethanol.

Phase 3: Synthesis of the Emissive Complex Ir(peq)2​(acac)

Causality: The chloro-bridges are cleaved using an ancillary ligand (acetylacetone) in the presence of a base, yielding a neutral, highly soluble, and highly phosphorescent monomeric complex[3].

  • Reaction Setup: Suspend the dimer (1 mmol), acetylacetone (3 mmol), and sodium carbonate (10 mmol) in 2-ethoxyethanol (30 mL).

  • Heating: Reflux at 100°C under nitrogen for 12 hours.

  • Purification: Cool the mixture, extract with DCM, and wash with water. Dry over MgSO4​ , concentrate, and purify via column chromatography (DCM:Hexane, 1:1).

  • Validation Check: Purity must be >99% for OLED fabrication. Verify via HPLC. The complex will exhibit intense red luminescence under 365 nm UV light.

Phase 4: Solution-Processed OLED Fabrication
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the work function.

  • Hole Transport Layer: Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Bake at 150°C for 15 minutes in air.

  • Emissive Layer: In a nitrogen-filled glovebox, prepare a solution of a host polymer (e.g., PVK) doped with 8 wt% Ir(peq)2​(acac) in anhydrous toluene (15 mg/mL total concentration). Spin-coat at 2000 rpm for 60 seconds. Bake at 100°C for 10 minutes.

  • Cathode Deposition: Transfer to a vacuum chamber. Thermally evaporate 1 nm of LiF (electron injection) followed by 100 nm of Aluminum.

  • Validation Check: Measure the Current-Voltage-Luminance (J-V-L) characteristics. A successful device will show a low turn-on voltage (~3.5 V) and stable red emission without spectral broadening at high voltages.

Process Visualization

Workflow N1 Precursor: 4-Ethylquinoline N2 Step 1: Phenylation (Add 2-Phenyl Group) N1->N2 N3 Intermediate: 2-Phenyl-4-ethylquinoline (peq Ligand) N2->N3 N4 Step 2: IrCl3·3H2O Complexation (110°C, 24h) N3->N4 N5 Intermediate: Chloro-Bridged Dimer [Ir(peq)2Cl]2 N4->N5 N6 Step 3: Ancillary Ligand Addition (Acetylacetone + Base) N5->N6 N7 Final Emitter: Ir(peq)2(acac) N6->N7 N8 Step 4: Solution-Processed OLED Fabrication N7->N8

Workflow for the synthesis of 4-ethylquinoline-based Ir(III) complexes and OLED integration.

Sources

Application

Application Notes and Protocols for In Vitro Bioactivity Screening of 4-Ethylquinoline

Introduction: Unveiling the Therapeutic Potential of 4-Ethylquinoline The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 4-Ethylquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated significant therapeutic potential.[3] 4-Ethylquinoline, a specific derivative, presents an intriguing candidate for bioactivity screening due to its structural relation to compounds with known pharmacological effects. The exploration of its in vitro activity is a critical first step in the drug discovery and development process.

This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals to investigate the potential cytotoxic, antimicrobial, and neuroprotective properties of 4-ethylquinoline. The methodologies presented herein are designed to be robust, reproducible, and grounded in established scientific principles, enabling a thorough preliminary evaluation of this compound's therapeutic promise.

Section 1: Assessing Anticancer Activity - Cytotoxicity Screening

A primary and crucial step in evaluating a novel compound for potential anticancer applications is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and colorimetric method for assessing cell viability.[4] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Compound_Prep 2. Prepare 4-Ethylquinoline Stock & Dilutions Cell_Seeding 3. Seed Cells in 96-Well Plate Treatment 4. Treat Cells with 4-Ethylquinoline Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Abs_Reading 7. Measure Absorbance Formazan_Solubilization->Abs_Reading IC50_Calc 8. Calculate IC50 Value Abs_Reading->IC50_Calc

Caption: Workflow for determining the cytotoxicity of 4-ethylquinoline using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • 4-Ethylquinoline

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer)[5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 4-ethylquinoline in DMSO.

    • Perform serial dilutions of the 4-ethylquinoline stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of 4-ethylquinoline.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of 4-ethylquinoline) and a positive control (a known cytotoxic drug like doxorubicin).[4][6]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[4]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 4-ethylquinoline concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of 4-Ethylquinoline
Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle ControlValue100%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
Positive ControlValueValue

IC50 Value: Calculated Value µM

Section 2: Investigating Antimicrobial Properties

Quinoline derivatives have a long history of use as antimicrobial agents.[7][8] Determining the Minimum Inhibitory Concentration (MIC) of 4-ethylquinoline is a fundamental in vitro assay to quantify its potential antibacterial activity. The broth microdilution method is a standardized and widely used technique for this purpose.[6]

Principle of Broth Microdilution for MIC Determination

The broth microdilution method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare Serial Dilutions of 4-Ethylquinoline in Broth Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation 3. Inoculate Wells with Bacterial Suspension Controls 4. Include Growth and Sterility Controls Inoculation->Controls Incubation 5. Incubate at 37°C for 18-24 hours Controls->Incubation Visual_Inspection 6. Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination 7. Determine the Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 4-ethylquinoline.

Detailed Protocol: Broth Microdilution for MIC

Materials:

  • 4-Ethylquinoline

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[7]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of 4-Ethylquinoline Dilutions:

    • Prepare a stock solution of 4-ethylquinoline in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

    • In well 1, add 100 µL of the 4-ethylquinoline stock solution at twice the highest desired final concentration.

    • Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.[6]

    • Pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

    • The final volume in each well (1-11) will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.[4]

    • The MIC is the lowest concentration of 4-ethylquinoline at which there is no visible growth (clear well).[6]

Data Presentation: MIC of 4-Ethylquinoline
Bacterial StrainMIC (µg/mL)
Staphylococcus aureusValue
Escherichia coliValue

Section 3: Evaluation of Neuroprotective Effects

Quinoline derivatives have also been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases.[1][9] An in vitro model using SH-SY5Y neuroblastoma cells and a neurotoxin like MPP+ (1-methyl-4-phenylpyridinium) can be employed to assess the potential neuroprotective effects of 4-ethylquinoline.[4]

Principle of the Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death. SH-SY5Y cells, a human neuroblastoma cell line, are pre-treated with the test compound (4-ethylquinoline) and then exposed to the neurotoxin MPP+, which induces a Parkinson's disease-like pathology. Cell viability is then assessed, typically using the MTT assay, to determine if the pre-treatment with the compound conferred any protective effect against the neurotoxin.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Preparation & Seeding cluster_treatment Treatment Protocol cluster_analysis Analysis Cell_Seeding 1. Seed SH-SY5Y Cells in 96-Well Plate Pre_Treatment 2. Pre-treat with 4-Ethylquinoline Cell_Seeding->Pre_Treatment Toxin_Induction 3. Induce Neurotoxicity with MPP+ Pre_Treatment->Toxin_Induction Incubation 4. Incubate for 24-48 hours Toxin_Induction->Incubation MTT_Assay 5. Assess Cell Viability (MTT Assay) Incubation->MTT_Assay Data_Analysis 6. Compare Viability to Controls MTT_Assay->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethylquinoline

Welcome to the technical support center for the synthesis of 4-ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields and overcoming common challenges encountered during synthesis. As a privileged scaffold in medicinal and industrial chemistry, optimizing the synthesis of quinoline derivatives like 4-ethylquinoline is critical for efficient research and development.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in 4-ethylquinoline synthesis?

A: Low yields in quinoline syntheses, particularly classical methods like the Doebner-von Miller or Skraup reactions, are frequently attributed to three main factors:

  • Tar/Polymer Formation: The harsh acidic conditions and high temperatures can cause the carbonyl starting materials (e.g., α,β-unsaturated aldehydes or ketones) to self-condense or polymerize, creating an intractable tar that consumes reagents and complicates purification.[2][3]

  • Harsh Reaction Conditions: Strongly acidic and oxidative environments can lead to the degradation of both the starting materials and the desired product.[1] The reactions are often highly exothermic, which, if not controlled, can accelerate side reactions.[2][4]

  • Substrate Reactivity: The electronic nature of the aniline precursor plays a crucial role. Anilines substituted with strong electron-withdrawing groups can be less nucleophilic, leading to incomplete or slow reactions.[3][5]

Q2: Which synthetic method is generally recommended for preparing 4-ethylquinoline?

A: For the direct synthesis of 4-ethylquinoline, the Doebner-von Miller reaction is a common and effective choice.[6][7] This method involves the reaction of aniline with an α,β-unsaturated carbonyl compound, which for 4-ethylquinoline would be 1-penten-3-one (ethyl vinyl ketone). While it can suffer from polymerization issues, modern modifications offer good control and yield.[1][3] An alternative is the Combes synthesis , which uses an aniline and a β-diketone (in this case, heptane-2,4-dione) and can provide good yields of 2,4-disubstituted quinolines.[8][9]

Q3: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows for real-time optimization of the reaction time, preventing product degradation from prolonged heating.

Q4: Are there modern, "greener" alternatives to classical acid-catalyzed methods?

A: Yes, significant progress has been made in developing more efficient and environmentally friendly protocols. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields.[10][11]

  • Ionic Liquids: Using ionic liquids as either the solvent or catalyst can lead to higher efficiency and milder reaction conditions.[1]

  • Nanocatalysts and Heterogeneous Catalysts: Modern catalysts, including various nanocatalysts, can lower the activation energy, allowing the reaction to proceed under milder temperatures and with greater selectivity, often with the benefit of being reusable.[11][12]

Troubleshooting Guides: A Deeper Dive

This section addresses specific issues you may encounter during the synthesis of 4-ethylquinoline, with a focus on the Doebner-von Miller reaction, a primary synthetic route.

Issue 1: Low Yield and Significant Tar/Polymer Formation

Q: My Doebner-von Miller reaction has produced a thick, dark, intractable tar with a very low yield of 4-ethylquinoline. What is causing this, and how can I prevent it?

A: This is the most common problem in Doebner-von Miller synthesis.[3] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (1-penten-3-one) under the harsh reaction conditions.[1][3]

Causality & Mitigation Strategies:

  • Uncontrolled Exotherm: The initial condensation is often highly exothermic, which accelerates polymerization.

    • Solution: Control the addition of the carbonyl compound. Add the 1-penten-3-one slowly and dropwise to the heated acidic solution of aniline.[3] Using a dropping funnel and an ice bath to manage the internal temperature is highly recommended.[3][4]

  • Excessive Temperature: High temperatures favor polymerization over the desired cyclization.

    • Solution: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor via TLC to avoid unnecessarily long heating times. Stepwise heating can also help control the reaction.[3]

  • Harsh Acidity: Strong Brønsted acids like concentrated H₂SO₄ or HCl are aggressive catalysts for polymerization.

    • Solution: Optimize the acid catalyst. Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄), which can offer better control.[3] Alternatively, a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield.[1]

Issue 2: Formation of Isomeric or Unexpected Byproducts

Q: My final product is contaminated with isomers and other unexpected quinoline derivatives. What leads to this?

A: Side product formation can arise from the reaction mechanism's complexity or the specific substrates used.

Causality & Mitigation Strategies:

  • Fragmentation-Recombination: The Doebner-von Miller mechanism can involve the fragmentation of an intermediate into an imine and a saturated ketone, which then recombine.[6] This can lead to "crossover" products if multiple aniline or carbonyl species are present.

    • Solution: Ensure high purity of starting materials. If using an in-situ generated carbonyl, ensure the aldol condensation conditions are optimized to favor the desired α,β-unsaturated product.

  • Substituent Effects: The electronic properties of substituents on the aniline can influence the regioselectivity of the cyclization.

    • Solution: While less of an issue for unsubstituted aniline, if using a substituted aniline, be aware that cyclization may be directed by the electronic nature of the substituents. For meta-substituted anilines, mixtures of 5- and 7-substituted quinolines are common.[2]

Issue 3: Incomplete Aromatization

Q: My purified product contains partially hydrogenated quinoline derivatives (e.g., dihydroquinolines). Why is this happening?

A: The final step of the reaction is an oxidation that aromatizes the heterocyclic ring. If this step is incomplete, hydrogenated impurities will remain.

Causality & Mitigation Strategies:

  • Insufficient Oxidant: The reaction relies on an oxidizing agent to achieve the final aromatization. Often, an intermediate Schiff base acts as the oxidant, or one is added separately (like nitrobenzene in the Skraup synthesis).[13]

    • Solution: Ensure an adequate amount of oxidizing agent is present. In many Doebner-von Miller protocols, the reaction is run open to the air, allowing for aerobic oxidation.[7] If yields of the fully aromatized product are consistently low, the inclusion of a mild oxidant may be necessary.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues in 4-ethylquinoline synthesis.

G start Low Yield of 4-Ethylquinoline? tar Significant Tar/Polymer Formation? start->tar Yes incomplete Starting Material Recovered? start->incomplete No sol_tar1 Control Reagent Addition (Slow, Cooled) tar->sol_tar1 Yes sol_tar2 Optimize Temperature (Lowest Effective) tar->sol_tar2 sol_tar3 Use Milder Catalyst (e.g., ZnCl₂) tar->sol_tar3 byproducts Isomeric/Unexpected Byproducts? incomplete->byproducts No sol_incomplete1 Increase Reaction Time/Temp. incomplete->sol_incomplete1 Yes sol_incomplete2 Check Catalyst Activity/Loading incomplete->sol_incomplete2 sol_incomplete3 Ensure Sufficient Oxidant for Aromatization incomplete->sol_incomplete3 sol_byproducts1 Verify Purity of Starting Materials byproducts->sol_byproducts1 Yes sol_byproducts2 Optimize Conditions to Control Regioselectivity byproducts->sol_byproducts2 end_node Improved Yield sol_tar1->end_node sol_tar2->end_node sol_tar3->end_node sol_incomplete1->end_node sol_incomplete2->end_node sol_incomplete3->end_node sol_byproducts1->end_node sol_byproducts2->end_node

Caption: Troubleshooting workflow for common issues in quinoline synthesis.

Doebner-von Miller Reaction Mechanism & Side Reaction

This diagram illustrates the key steps and the primary competing side reaction.

G cluster_main Main Reaction Pathway cluster_side Major Side Reaction A Aniline + 1-Penten-3-one B Michael Addition (Intermediate 3) A->B 1. Conjugate Addition S1 1-Penten-3-one C Cyclization & Dehydration (Intermediate 7) B->C 2. Electrophilic Addition D Oxidation/Aromatization C->D 3. Elimination & Proton Transfer E 4-Ethylquinoline (Product 9) D->E 4. Rearomatization S2 Polymerization/Tar S1->S2 Acid-Catalyzed Self-Condensation

Caption: Simplified Doebner-von Miller mechanism and competing polymerization.[6]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 4-Ethylquinoline

This protocol is a representative example for synthesizing 4-ethylquinoline. Safety Note: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are corrosive, and aniline is toxic.

Materials:

  • Aniline

  • 1-Penten-3-one (Ethyl vinyl ketone)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charging Reactants: In the flask, combine aniline (0.1 mol) and concentrated HCl (0.2 mol). Stir the mixture.

  • Reagent Addition: Gently heat the mixture to approximately 80-90°C. Slowly add 1-penten-3-one (0.1 mol) dropwise from the dropping funnel over 30-45 minutes. Control the addition rate to manage the exothermic reaction and maintain a steady temperature.[3]

  • Catalyst Addition: After the addition is complete, add anhydrous zinc chloride (0.05 mol).[3]

  • Reaction: Increase the temperature to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).[10]

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline (pH > 10) by slowly adding a concentrated NaOH solution. This will neutralize the acid and precipitate zinc salts.[3][4]

  • Isolation and Purification:

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.[3]

    • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

    • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-ethylquinoline.[14]

Comparative Summary of Synthesis Methods

The choice of a synthetic route depends on the desired substitution pattern, available starting materials, and scalability.

Synthesis MethodStarting MaterialsTypical ProductTypical YieldPurity & Work-upKey AdvantagesKey Disadvantages
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone2- and/or 4-Substituted QuinolinesModerateRequires careful purification to remove polymers.Good for introducing substituents on the pyridine ring.[9]Prone to tar formation; can be exothermic.[1][3]
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesGoodGenerally cleaner than Doebner-von Miller.Straightforward procedure for 2,4-disubstituted products.[9]Requires β-diketone starting material; regioselectivity can be an issue with unsymmetrical diketones.[8][15]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted QuinolinesHighOften produces high-purity products.[9]Highly versatile; mechanism is well-understood.[16]Starting 2-aminoaryl carbonyls can be difficult to access.[9]
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesGood to HighProduct may require further functionalization.Excellent route to 4-hydroxyquinolines.[17][18]Requires very high temperatures (~250 °C) for cyclization.[17]
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or Simply Substituted QuinolinesLow to ModerateOften requires extensive purification from tar.Uses readily available, inexpensive starting materials.Very harsh, exothermic conditions; low yields.[2][9]

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC - NIH.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2022). PMC - NIH.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • BenchChem. (2025).
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Combes quinoline synthesis. (n.d.). Grokipedia.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • A Mild and Efficient One-Step Synthesis of Quinolines. (2003).
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press & Assessment.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press & Assessment.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025).
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • What is the complete procedure for Doebner-von miller reaction ?. (2018).
  • Purific
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube.

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Optimization

Technical Support Center: Troubleshooting 4-Ethylquinoline Solubility in Aqueous Media

Welcome to the Technical Support Center for 4-Ethylquinoline . This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks during in vitro assays, phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethylquinoline . This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility bottlenecks during in vitro assays, pharmacokinetic profiling, or formulation development.

Here, we synthesize physicochemical principles with field-proven methodologies to provide a self-validating troubleshooting framework.

Physicochemical Profiling

To effectively troubleshoot solubility, one must first understand the thermodynamic and chemical barriers inherent to the molecule. 4-Ethylquinoline features a hydrophobic bicyclic aromatic core paired with an electron-donating ethyl group, making it highly lipophilic and poorly soluble in neutral aqueous environments.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₁NHigh carbon-to-heteroatom ratio drives significant lipophilicity.
Molecular Weight 157.21 g/mol Small molecule, but possesses a highly rigid, planar structure that favors crystal lattice formation.
pKa (Conjugate Acid) ~5.2Weak base. At physiological pH (7.4), >99% of the compound exists in its uncharged, hydrophobic free-base form.
LogP (Octanol/Water) 3.0Highly lipophilic; strongly partitions into organic phases over aqueous media.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLProne to rapid precipitation ("crashing out") upon dilution into biological buffers.

(Data extrapolated from baseline quinoline properties via and predictive models from ).

Diagnostic Workflow

When 4-ethylquinoline precipitates in your assay, follow this logical decision tree to identify the optimal solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start 4-Ethylquinoline in Aqueous Media (pH 7.4) CheckState Observe State (Precipitation?) Start->CheckState Precipitate Visible Precipitation (Crashing Out) CheckState->Precipitate Yes Soluble Clear Solution (Solubilized) CheckState->Soluble No pHAdjust 1. pH Adjustment (Drop pH < 4.0) Precipitate->pHAdjust CoSolvent 2. Co-solvent Addition (DMSO / PEG400) Precipitate->CoSolvent Cyclodextrin 3. Complexation (HP-β-CD) Precipitate->Cyclodextrin pHAdjust->CheckState CoSolvent->CheckState Cyclodextrin->CheckState

Decision tree for troubleshooting 4-ethylquinoline aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does 4-ethylquinoline precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: This phenomenon, known as solvent-shift precipitation, is driven by the thermodynamics of solvation. 4-Ethylquinoline has a LogP of ~3.0. In 100% DMSO, the compound is fully solvated. When diluted into an aqueous buffer at pH 7.4, the local concentration of DMSO drops rapidly. According to the Henderson-Hasselbalch equation, at a pH of 7.4 and a pKa of ~5.2, the ratio of unprotonated to protonated molecules is roughly 158:1. The hydrophobic effect forces these uncharged, planar molecules to aggregate to minimize contact with water, leading to rapid crystallization as noted in .

Q2: Can I just lower the pH of my assay buffer to dissolve it? A2: Yes, but with biological caveats. Lowering the pH below the compound's pKa (e.g., to pH 3.0 - 4.0) protonates the quinoline nitrogen, forming a highly water-soluble 4-ethylquinolinium salt. However, if your assay involves live cells or pH-sensitive enzymes, an acidic environment will cause cellular toxicity or protein denaturation. For physiological assays, you must rely on alternative strategies like surfactants or cyclodextrins.

Q3: Which cyclodextrin is best suited for 4-ethylquinoline, and how does it work? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for of bicyclic aromatics. The β-cyclodextrin cavity size (approx. 6.0–6.5 Å) perfectly accommodates the quinoline ring system. The hydrophobic 4-ethylquinoline molecule enters the lipophilic core of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains overall aqueous solubility.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Surfactant-Mediated Solubilization (For Cell-Based Assays)

Objective: Achieve a stable 100 µM working solution of 4-ethylquinoline in physiological media (pH 7.4) without exceeding 0.5% DMSO (to prevent solvent toxicity). Causality: Surfactants lower the interfacial tension between the hydrophobic drug and water, forming micelles that encapsulate the lipophilic free base, preventing crystal nucleation.

  • Stock Preparation: Dissolve 4-ethylquinoline powder in 100% DMSO to create a 20 mM primary stock solution. Vortex vigorously until completely clear.

  • Surfactant Addition: In a separate sterile tube, prepare a 10% (v/v) Tween-80 solution in sterile PBS (pH 7.4).

  • Intermediate Dilution: Add 5 µL of the 20 mM DMSO stock to 95 µL of the 10% Tween-80/PBS solution. Mix immediately by rapid pipetting. (This creates a 1 mM intermediate stock in 5% DMSO / 9.5% Tween-80).

  • Final Dilution: Dilute the intermediate stock 1:10 into your final cell culture media.

  • Self-Validation Step: The final assay concentration will be 100 µM 4-ethylquinoline, 0.5% DMSO, and 0.95% Tween-80. Verify solubility by measuring optical density (absorbance at 600 nm) of the final media. A baseline reading confirms no light scattering from micro-precipitates is occurring.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo / High-Concentration Assays)

Objective: Formulate a >1 mg/mL aqueous solution of 4-ethylquinoline at neutral pH. Causality: Thermodynamic equilibrium must be reached to ensure the API is fully complexed within the cyclodextrin cavity rather than suspended as micro-particles.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS.

  • API Addition: Weigh the required mass of 4-ethylquinoline to achieve the target concentration (e.g., 2 mg/mL) and add it directly to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath at room temperature for 30 minutes. The mechanical energy disrupts the crystal lattice, accelerating complex formation.

  • Incubation: Place the solution on an orbital shaker at 37°C for 24 hours to ensure the thermodynamic equilibrium of the inclusion complex is reached.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Determine the exact dissolved concentration of the filtrate using HPLC-UV against a standard curve prepared in an organic solvent.

MechanisticRelationship FreeBase 4-Ethylquinoline (Free Base, Lipophilic) Protonation Protonation (pH < pKa) FreeBase->Protonation SaltForm 4-Ethylquinolinium Ion (Salt Form, Hydrophilic) Protonation->SaltForm

Mechanism of pH-dependent solubility enhancement for 4-ethylquinoline.

References

  • National Center for Biotechnology Information (NCBI). "Quinoline | C9H7N | CID 7047." PubChem Compound Database. Available at:[Link]

  • National Library of Medicine (NIH). "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PubMed Central (PMC). Available at: [Link]

  • University of Luxembourg. "4-ethylquinoline (C11H11N)." PubChemLite Database. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing 4-Ethylquinoline Alkylation Workflows

Welcome to the Application Support Center for quinoline functionalization. 4-Ethylquinoline is a privileged scaffold in drug discovery, but its site-selective alkylation presents significant chemoselective challenges. De...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for quinoline functionalization. 4-Ethylquinoline is a privileged scaffold in drug discovery, but its site-selective alkylation presents significant chemoselective challenges. Depending on your target—whether it is the C2 position via radical addition, the C8 position via transition-metal catalyzed C-H activation, or the nitrogen atom via reductive alkylation—the reaction environment must be strictly controlled.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure reproducible yields across your discovery workflows.

Pathway Visualization

G Start 4-Ethylquinoline N_Alk N-Alkylation (Tetrahydroquinoline) Start->N_Alk Reductive C2_Alk C2-Alkylation (Minisci Addition) Start->C2_Alk Radical C8_Alk C8-Alkylation (C-H Activation) Start->C8_Alk Transition Metal N_Mech Boronic Acid + Hantzsch Ester Requires Anhydrous Conditions N_Alk->N_Mech C2_Mech Fe(III) + Blue LED Requires Acidic pH C2_Alk->C2_Mech C8_Mech Co(III) + Cu(OAc)2 Requires N-Oxide Directing Group C8_Alk->C8_Mech

Mechanistic divergence and critical requirements for 4-ethylquinoline alkylation.

Module 1: Reductive N-Alkylation to Tetrahydroquinolines

Mechanism & Causality: Direct N-alkylation of the quinoline core is notoriously difficult due to the aromatic stability of the ring. A modern, step-economical approach utilizes a one-pot tandem reduction and reductive alkylation catalyzed by arylboronic acid. The boronic acid acts dually as a Lewis acid and a hydrogen-bond donor, activating the quinoline ring for reduction by Hantzsch ester, followed by condensation with an aldehyde.

FAQ 1.1: My tandem reduction/N-alkylation is stalling at the intermediate tetrahydroquinoline (THQ) stage. Why isn't the final alkylation occurring?

  • Root Cause: Disruption of the catalytic hydrogen-bond network.

  • Solution: As detailed in studies on 1[1], the boronic acid catalyst relies on delicate H-bonding interactions to activate the substrate. Excess water in the system preferentially binds to the boronic acid, displacing the quinoline intermediate and halting the reaction. Ensure strictly anhydrous conditions. If your aldehydes are hygroscopic, pre-dry them over 4Å molecular sieves.

Module 2: C2-Alkylation (Minisci-Type Radical Addition)

Mechanism & Causality: Functionalizing the C2 position typically involves the generation of alkyl radicals. Recent advancements utilize2[2] of carboxylic acids. Alternatively, 3[3] via intermolecular Hydrogen Atom Transfer (HAT) can be employed.

FAQ 2.1: I am observing poor regioselectivity and over-alkylation during the photochemical Minisci reaction. How do I control this?

  • Root Cause: Insufficient LUMO lowering of the quinoline core.

  • Solution: The reaction requires strictly acidic conditions. Protonation of the 4-ethylquinoline nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, drastically increasing the electrophilicity of the C2 position. This directs the nucleophilic alkyl radical selectively to C2. Verify that you are using at least 1.0 equivalent of an acid (e.g., TFA). If you observe hydroxyalkylation instead, purge your system with argon more rigorously, as trapped oxygen will intercept the radical intermediate.

Module 3: Site-Selective C8-Alkylation

Mechanism & Causality: C8-alkylation is sterically hindered and requires a directing group to bring the transition metal catalyst into proximity. Utilizing a Co(III) catalyst allows for the merging of C-H and C-C bond activation, often using cyclopropanols as the alkyl source.

FAQ 3.1: My Co(III)-catalyzed C8-alkylation is yielding 100% unreacted 4-ethylquinoline. What is the critical failure point?

  • Root Cause: Absence of the requisite directing group or oxidant failure.

  • Solution: The reaction will completely fail on native 4-ethylquinoline. As established in protocols for 4[4], the substrate must first be oxidized to 4-ethylquinoline N-oxide . The N-oxide oxygen acts as a weak chelating group, coordinating the [Cp*Co(CO)I2] catalyst directly to the C8-H bond. Additionally, ensure Cu(OAc)2·H2O is present in stoichiometric amounts (1 equiv) to reoxidize the cobalt catalyst back to its active Co(III) state after reductive elimination.

Quantitative Data: Optimization Parameters

ParameterN-Alkylation (Reductive)C2-Alkylation (Minisci)C8-Alkylation (C-H Act.)
Target Site Quinoline NitrogenC2 PositionC8 Position
Catalyst System Arylboronic Acid (10 mol%)FeCl₃-phenanthroline[Cp*Co(CO)I2] (15 mol%)
Alkyl Source AldehydeAlkyl Carboxylic AcidCyclopropanol
Oxidant / Reductant Reductant: Hantzsch EsterOxidant: Air/O₂ (if hydroxy)Oxidant: Cu(OAc)2·H2O (1 eq)
Key Additive None (Strictly Anhydrous)Acid (e.g., TFA)None
Solvent & Temp Toluene, 60 °CAqueous/Acidic, RT (LED)TFE, 70 °C
Typical Yield Range 75% - 90%60% - 85%68% - 77%

Validated Experimental Protocols

Protocol A: One-Pot Tandem Reductive N-Alkylation
  • Preparation: In a flame-dried Schlenk tube, combine 4-ethylquinoline (0.2 mmol), the target aldehyde (0.24 mmol), and Hantzsch ester (0.5 mmol).

  • Catalyst Addition: Add the arylboronic acid catalyst (10 mol%).

    • Self-Validation Checkpoint: Ensure the boronic acid is free-flowing and stored dry. Clumping indicates moisture absorption, which will poison the H-bond network and stall the reaction.

  • Reaction: Dissolve the mixture in anhydrous toluene (2 mL) and stir at 60 °C for 12-24 hours under an argon atmosphere.

  • Monitoring: Monitor via TLC.

    • Self-Validation Checkpoint: You must observe the transient formation of 4-ethyl-1,2,3,4-tetrahydroquinoline (intermediate Rf) before the final N-alkylated product (highest Rf) appears. If only the intermediate is visible after 12 hours, add 4Å molecular sieves to sequester generated water.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Site-Selective C8-Alkylation via Co(III) Catalysis
  • Pre-oxidation (Critical Step): Convert 4-ethylquinoline to 4-ethylquinoline N-oxide using mCPBA in DCM at 0 °C to RT.

    • Self-Validation Checkpoint: Confirm complete conversion via TLC (EtOAc/Hexane). The N-oxide will elute significantly slower (lower Rf) than the starting 4-ethylquinoline. Validate via ¹H NMR (look for the characteristic downfield shift of the ortho-protons). Do not proceed to step 2 until the starting material is completely consumed.

  • Setup: To a reaction vial, add 4-ethylquinoline N-oxide (0.2 mmol), 1-benzylcyclopropan-1-ol (0.4 mmol), [Cp*Co(CO)I2] (15 mol%), and Cu(OAc)2·H2O (0.2 mmol).

  • Solvent & Heating: Add 2,2,2-trifluoroethanol (TFE) (1 mL). Seal the vial and stir at 70 °C for 5 hours under argon.

  • Isolation: Filter the mixture through a short pad of Celite to remove cobalt and copper salts, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Source: Organic Letters, ACS Publications URL:[Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations Source: Molecules, MDPI URL:[Link]

  • Site-Selective C8-Alkylation of Quinolines with Cyclopropanols: Merging C–H/C–C Bond Activation Source: Organic Letters, ACS Publications URL:[Link]

  • External oxidant-free alkylation of quinoline and pyridine derivatives Source: RSC Advances, RSC Publishing URL:[Link]

Sources

Optimization

Module A: Mitigating Regioisomers in Minisci-Type Radical Ethylation

Welcome to the Technical Support Center for 4-Ethylquinoline Synthesis. As a Senior Application Scientist, I have designed this troubleshooting hub to help researchers, synthetic chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethylquinoline Synthesis. As a Senior Application Scientist, I have designed this troubleshooting hub to help researchers, synthetic chemists, and drug development professionals navigate the complex reaction landscapes of quinoline functionalization.

Synthesizing 4-ethylquinoline with high purity requires overcoming significant thermodynamic and kinetic hurdles. Whether you are utilizing modern radical-mediated (Minisci-type) alkylations or classical condensation pathways (Skraup/Doebner-von Miller), unwanted byproducts—ranging from regioisomers to intractable polymeric tars—are common. This guide deconstructs these issues, explains the underlying mechanistic causality, and provides self-validating protocols to ensure reproducible success.

Q: During the radical ethylation of quinoline, I am isolating a nearly 1:1 mixture of 2-ethylquinoline and 4-ethylquinoline. How can I strictly control the regioselectivity to favor the C4 position?

Mechanistic Causality: The 1 involves the addition of a nucleophilic carbon-centered radical (in this case, an ethyl radical) to a basic heteroarene[1]. The fundamental challenge is that the Lowest Unoccupied Molecular Orbital (LUMO) coefficients at the C2 and C4 positions of the quinoline scaffold are nearly identical. When the quinoline nitrogen is unprotonated, kinetic factors often lead to a mixture of C2 and C4 additions. However, the addition of a specific Brønsted acid (such as p-toluenesulfonic acid, pTsOH) protonates the basic nitrogen, drastically lowering the LUMO energy and altering the electron density distribution. By carefully tuning the combination of the Brønsted acid and solvent polarity, you can create a steric and electronic environment that highly favors C4-addition over C2-addition[2][3].

Table 1: Effect of Reaction Conditions on Ethylation Regioselectivity

Reaction Condition Catalyst / Acid Major Product Minor Byproduct C4:C2 Selectivity Ratio
Standard (No Acid) Radical Initiator Mixture Mixture ~ 1 : 1.2
Kinetic Control TFA (10 mol%), Solvent A 2-Ethylquinoline 4-Ethylquinoline 1 : >10

| Thermodynamic/Steric Control | pTsOH (10 mol%), Solvent B | 4-Ethylquinoline | 2-Ethylquinoline | > 10 : 1 |

(Note: Ratios are representative of optimized conditions utilizing amino-acid-derived redox-active esters under photocatalysis[2].)

MinisciPathway Quinoline Quinoline + Ethyl Radical Protonation Acid Protonation (LUMO Lowering) Quinoline->Protonation Brønsted Acid C2_Pathway C2-Ethylation (Kinetic Control) Protonation->C2_Pathway Solvent A / TFA C4_Pathway C4-Ethylation (pTsOH Catalyzed) Protonation->C4_Pathway Solvent B / pTsOH Byproduct 2-Ethylquinoline (Unwanted Regioisomer) C2_Pathway->Byproduct Target 4-Ethylquinoline (Target Product) C4_Pathway->Target

Logical pathway of Minisci-type ethylation regioselectivity on the quinoline scaffold.

Self-Validating Protocol: C4-Selective Photocatalytic Ethylation

This protocol utilizes a redox-active ester as the ethyl radical source under blue LED irradiation[2].

  • Reagent Preparation: In a 4 mL crimp-top vial, sequentially add quinoline (0.20 mmol, 2.0 equiv.), the ethyl-radical redox-active ester (0.10 mmol, 1.0 equiv.), 4CzIPN photocatalyst (1.6 mg, 2 mol%), and pTsOH (1.9 mg, 10 mol%).

    • Validation Checkpoint: Ensure the pTsOH is completely dry; trace water can disrupt the precise protonation equilibrium required for C4 selectivity.

  • Atmospheric Control: Seal the vial, evacuate, and backfill with argon three times. Add 2.0 mL of anhydrous, freshly argon-sparged solvent via syringe.

    • Validation Checkpoint: The solvent must be sparged for at least 15 minutes. Oxygen is a triplet state molecule that will rapidly quench the excited state of the 4CzIPN photocatalyst, halting the reaction.

  • Photocatalytic Execution: Stir the mixture under blue LED irradiation for 14 hours.

    • Validation Checkpoint: The solution should exhibit a characteristic luminescence. Monitor via TLC (UV active); the disappearance of the redox-active ester spot confirms radical generation.

  • Isolation: Quench with saturated aqueous NaHCO3 and extract with dichloromethane. Purify via flash column chromatography.

Module B: Suppressing Polymeric "Tar" in Classical Condensations

Q: When attempting a modified Skraup or Doebner-von Miller synthesis using aniline and an α,β -unsaturated carbonyl (like ethyl vinyl ketone), the reaction becomes violently exothermic. My yield of 4-ethylquinoline is abysmal, and I am left with a black, tarry substance. What is happening?

Mechanistic Causality: The 4 are notoriously exothermic[4]. The black "tar" is the result of the acid-catalyzed polymerization of the highly reactive α,β -unsaturated carbonyl precursor. Because the cyclization step requires strong acid (e.g., concentrated H2SO4) and heat, the unreacted carbonyl compounds rapidly polymerize before they can condense with the aniline derivative. To prevent this, you must control the reaction kinetics using a reaction moderator (such as Ferrous Sulfate, FeSO4) and strictly control the concentration of the reactive species[4].

TarTroubleshooting Start Issue: Black Tarry Byproducts Cause Exothermic Polymerization of Carbonyl Precursor Start->Cause Sol1 Add Reaction Moderator (FeSO4 / Boric Acid) Cause->Sol1 Sol2 Use Biphasic Medium (Sequester Precursor) Cause->Sol2 Success High Yield 4-Ethylquinoline Sol1->Success Prevents Runaway Heat Sol2->Success Lowers Concentration

Troubleshooting workflow to mitigate polymeric tar formation in classical quinoline synthesis.

Self-Validating Protocol: Moderated Condensation Synthesis
  • Reagent Mixing (Order is Critical): In a round-bottom flask, combine aniline (1.0 equiv.), the α,β -unsaturated carbonyl (1.2 equiv.), and FeSO4 (0.1 equiv.).

    • Validation Checkpoint: FeSO4 acts as an oxygen carrier and reaction moderator. Do not proceed until it is evenly dispersed.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Add concentrated H2SO4 dropwise over 30 minutes.

    • Validation Checkpoint: Monitor the internal temperature. If the temperature spikes above 10°C during addition, pause and allow it to cool. Premature heating triggers immediate polymerization.

  • Gradual Heating: Remove the ice bath and gently apply heat.

    • Validation Checkpoint: As soon as the reaction begins to boil autonomously, remove the heat source immediately. The exothermic nature of the reaction will sustain the boiling. Reapply heat only after this vigorous phase subsides to drive the cyclodehydration to completion.

  • Acid-Base Extraction: Pour the cooled mixture over crushed ice. The target 4-ethylquinoline will be trapped as a water-soluble sulfate salt. Wash the aqueous layer with diethyl ether to remove non-basic polymeric tars.

    • Validation Checkpoint: Slowly add saturated Na2CO3 to the aqueous layer until the pH reaches ~8. The solution will turn cloudy as the free-base 4-ethylquinoline precipitates/oils out, confirming successful neutralization before final organic extraction[4].

Module C: Saturated Byproducts & Self-Aldol Condensations

Q: I am detecting partially saturated quinoline derivatives and self-aldol condensation byproducts in my final NMR. How do I suppress these?

Mechanistic Causality: During the aromatization step of quinoline synthesis, the intermediate Schiff base can inadvertently act as an oxidizing agent, leading to its own reduction. This generates saturated or partially saturated quinoline derivatives[4]. Furthermore, if your synthesis utilizes basic conditions, the ketone/aldehyde precursors can undergo rapid base-catalyzed self-aldol condensation, competing directly with the desired condensation with the aniline derivative.

Resolution: Switching from a base catalyst to an acid catalyst effectively shuts down the base-catalyzed self-aldol pathway. To prevent the Schiff base from acting as an oxidant, ensure a dedicated, mild oxidant (like nitrobenzene or iodine) is present in stoichiometric excess to drive the final aromatization step efficiently, sparing the intermediate from auto-reduction.

References

  • Synlett: Accounts and Rapid Communications in Synthetic Organic Chemistry (Thieme)
  • Recent Advances in Minisci-Type Reactions SciSpace URL
  • Identification of Common Byproducts in Quinoline Synthesis Benchchem Technical Support URL

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Crude 4-Ethylquinoline

Welcome to the Technical Support Center for Quinoline Derivatives. As drug development professionals and synthetic chemists, you understand that isolating high-purity heteroaromatics is rarely a trivial exercise.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Derivatives. As drug development professionals and synthetic chemists, you understand that isolating high-purity heteroaromatics is rarely a trivial exercise. Crude 4-ethylquinoline mixtures—often generated via Skraup, Doebner-Miller, or alkylation pathways—are notoriously complex, typically contaminated with unreacted anilines, positional isomers, and polymeric tars.

This guide is designed to move beyond basic textbook procedures. Here, we dissect the causality behind advanced purification techniques, providing you with self-validating protocols to achieve the >99.5% purity required for active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling: The Foundation of Separation

To design a rational purification strategy, we must first exploit the physicochemical deltas between 4-ethylquinoline and its common impurities. Quinoline derivatives are characterized by their high boiling temperatures and moderate basicity 1. The basicity of the nitrogen atom (pKa ~4.9 for the parent quinoline) is the primary handle for initial bulk purification 2.

Table 1: Physicochemical Properties Relevant to Purification

Property4-EthylquinolineQuinoline (Reference)Aniline (Common Impurity)Tarry Byproducts
Molecular Weight 157.21 g/mol 129.16 g/mol 93.13 g/mol High / Variable
Boiling Point (1 atm) ~270–275 °C238 °C184 °CN/A (Decomposes)
pKa (Conjugate Acid) ~5.24.94.6Variable
Physical State (RT) Low-viscosity liquidLow-viscosity liquidLiquidGummy / Solid
Aqueous Solubility Insoluble (Neutral pH)Slightly SolubleModerately SolubleInsoluble

Troubleshooting FAQs

Q1: My crude 4-ethylquinoline reaction mixture is heavily contaminated with gummy, polymeric tar. Direct distillation is failing due to bumping and thermal decomposition. What is the causal solution? A: Tarry byproducts are ubiquitous in quinoline syntheses. Direct distillation of the crude mixture forces these polymers to crack, releasing volatile degradation products that co-distill with your target. The solution is an initial Acid-Base Extraction 3. By lowering the pH below 2, the 4-ethylquinoline nitrogen is protonated, forming a water-soluble quinolinium salt. The non-basic polymeric tars remain insoluble or partition into the organic phase and are discarded. Subsequent basification (pH > 10) regenerates the free base for safe extraction and subsequent vacuum distillation.

Q2: I am trying to separate 4-ethylquinoline from closely related positional isomers (e.g., 2-ethylquinoline) using silica gel chromatography, but they co-elute with severe tailing. How can I improve resolution? A: Positional isomers of alkylquinolines have nearly identical polarities. Furthermore, the basic nitrogen interacts strongly with the acidic silanol groups on standard stationary phases, causing tailing. To resolve this:

  • Modify the Mobile Phase: Add a basic modifier (e.g., 1% Triethylamine) to your Petroleum Ether/Ethyl Acetate (PE/EA) eluent. This saturates the active silanol sites 4.

  • Preparative HPLC: For API-grade purity, switch to reverse-phase Prep-HPLC (C18 column) using an ammonium acetate buffered aqueous/acetonitrile mobile phase to exploit minute differences in hydrophobicity.

Q3: How do I ensure the absolute removal of trace unreacted amines before utilizing 4-ethylquinoline in downstream coupling reactions? A: Rely on Salt Crystallization . Convert the free base into a crystalline salt (e.g., hydrochloride or picrate). Because the pKa of 4-ethylquinoline (~5.2) differs slightly from aniline impurities (~4.6), selective crystallization from ethanol or acetone leaves the trace impurities in the mother liquor. Once the salt is analytically pure, liberate the free base using aqueous NaOH.

Step-by-Step Methodologies

Protocol A: Self-Validating Acid-Base Extraction & Vacuum Distillation

This protocol isolates the basic fraction from neutral/acidic impurities and volatile contaminants 5.

  • Step 1: Dissolution & Acidification. Dissolve the crude oil in Ethyl Acetate (EtOAc). Add 2M HCl iteratively while stirring until the aqueous phase reaches pH < 2.

    • Validation Checkpoint: Test the aqueous layer with pH paper. A pH > 2 means incomplete protonation and product loss.

  • Step 2: Phase Separation & Organic Wash. Separate the layers. Wash the acidic aqueous layer with fresh EtOAc to remove trapped neutral tars.

    • Validation Checkpoint: Spot the organic wash on a TLC plate. If a UV-active spot appears at the expected Rf of 4-ethylquinoline, your aqueous phase was not acidic enough.

  • Step 3: Basification. Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 3M NaOH until the pH > 10.

    • Validation Checkpoint: The solution will turn milky/cloudy as the lipophilic free base precipitates out of the aqueous solution.

  • Step 4: Extraction. Extract the liberated free base with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Step 5: Vacuum Distillation. Transfer the concentrated oil to a short-path distillation apparatus. Apply high vacuum (< 5 mmHg) to lower the boiling point and prevent thermal cracking. Collect the main fraction.

AcidBase Crude Crude 4-Ethylquinoline (Organics + Tars) Acidify Add 2M HCl (pH < 2) Extract with EtOAc Crude->Acidify Aqueous Aqueous Layer (4-Ethylquinolinium Salt) Acidify->Aqueous Aqueous Phase Organic Organic Layer (Neutral Impurities) Acidify->Organic Organic Phase (Discard) Basify Basify with 3M NaOH (pH > 10) Extract with EtOAc Aqueous->Basify PureOrg Organic Layer (Free 4-Ethylquinoline) Basify->PureOrg Organic Phase Waste Aqueous Waste (Inorganic Salts) Basify->Waste Aqueous Phase (Discard)

Workflow for the acid-base extraction of crude 4-ethylquinoline.

Protocol B: Chromatographic Resolution of Isomers

When vacuum distillation is insufficient for separating closely related structural isomers, column chromatography is required.

  • Step 1: Column Preparation. Slurry-pack a column with silica gel (230-400 mesh) using Petroleum Ether (PE).

  • Step 2: Mobile Phase Optimization. Prepare a mobile phase of PE/EtOAc (e.g., 30:1 to 10:1 gradient) containing 1% Triethylamine (TEA). The TEA neutralizes the silica's acidity, preventing the quinoline nitrogen from streaking down the column.

  • Step 3: Loading & Elution. Load the distilled 4-ethylquinoline mixture onto the column. Elute under positive pressure.

  • Step 4: Fraction Analysis. Collect small fractions and analyze via TLC (visualized under UV 254 nm).

    • Validation Checkpoint: Co-spot fractions against a known pure reference standard of 4-ethylquinoline to confirm identity before pooling.

PurificationStrategy Start Crude Reaction Mixture Ext Acid-Base Extraction (Removes Non-Basics & Tars) Start->Ext Distill Vacuum Distillation (Removes Volatiles) Ext->Distill Chrom Silica Gel Chromatography (Separates Isomers) Distill->Chrom Cryst Salt Crystallization (Achieves >99.5% Purity) Chrom->Cryst Pure Ultra-Pure 4-Ethylquinoline Cryst->Pure

Comprehensive purification strategy for pharmaceutical-grade 4-ethylquinoline.

References

  • Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC) . MDPI. Available at:[Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity . IntechOpen. Available at: [Link]

  • Supporting Information - Synthesis and Purification of Quinoline Derivatives . The Royal Society of Chemistry. Available at:[Link]

  • Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

4-Ethylquinoline Technical Support Center: Troubleshooting Steric Hindrance

Welcome to the Technical Support Center for 4-ethylquinoline functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-ethylquinoline functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex steric environment of the 4-ethylquinoline scaffold.

The 4-ethyl group introduces significant steric bulk that physically shields the adjacent C3 (ortho) and C5 (peri) positions, while also complicating heterobenzylic functionalization at its own alpha-carbon. This guide synthesizes field-proven mechanistic insights with actionable troubleshooting protocols to help you overcome these barriers.

FAQ: Mechanistic Insights into Steric Hindrance

Q: Why do standard electrophilic aromatic substitution (EAS) protocols fail at the C3 and C5 positions of 4-ethylquinoline? A: The 4-ethyl group physically shields the C3 and C5 positions. Standard EAS relies on an outer-sphere mechanism where the electrophile must approach the ring directly, resulting in severe steric clash. To overcome this, you must transition to transition-metal-catalyzed C–H activation, utilizing inner-sphere mechanisms where the metal coordinates to the quinoline nitrogen first, bypassing the direct steric block[1].

Q: I am trying to difluorinate the ethyl group of 4-ethylquinoline using NFSI. Why does the reaction stall at monofluorination? A: Heterobenzylic fluorination with N-fluorobenzenesulfonimide (NFSI) relies on the transient sulfonylation of the quinoline nitrogen to activate the alpha-carbon. While the first fluorination proceeds smoothly, the introduction of the fluorine atom, combined with the existing alkyl bulk, creates severe steric hindrance. This physical barrier impedes the second sulfonylation event required for further activation, limiting difluorinated yields to ~7% even under forcing conditions (>75 °C)[2].

Q: Can I use remote directing groups to overcome peri-position (C5) hindrance? A: Yes, but ligand and catalyst selection is critical. For instance, cobalt-hydride catalysts can facilitate C5-selective functionalization via an intramolecular nucleophilic addition of an organo-cobalt species. However, if the substrate possesses additional bulk at the C4 or C6 positions, the C5-selective addition remains highly restricted due to the rigid trajectory required for ring re-aromatization[3].

G Start 4-Ethylquinoline Target Position C3 C3 Position (Ortho Steric Clash) Start->C3 C5 C5 Position (Peri Steric Clash) Start->C5 Alpha Alpha-Carbon (Heterobenzylic) Start->Alpha C3_Sol Inner-Sphere CMD (Pd/Ag Catalysis) C3->C3_Sol C5_Sol Remote Directing Group (Co-Hydride Catalysis) C5->C5_Sol Alpha_Sol NFSI Activation (Monofluorination) Alpha->Alpha_Sol

Logical workflow for selecting substitution strategies based on target positions.

Troubleshooting Guide 1: Heterobenzylic Fluorination

Symptom: Reaction yields exclusively monofluoroethyl quinoline; attempts to push to difluorination result in starting material recovery or decomposition. Root Cause: The mechanism requires transient N-sulfonylation by NFSI. The steric bulk of the newly formed monofluoroethyl group physically blocks a second NFSI molecule from coordinating with the nitrogen lone pair[2]. Corrective Action:

  • Accept Monofluorination: If your drug design permits, optimize for the monofluoro bioisostere.

  • Alternative Pathways: If difluorination is strictly required, abandon N-sulfonylation-dependent reagents (like NFSI). Instead, explore radical-based benzylic fluorination strategies or pre-functionalize the ethyl group before constructing the quinoline ring.

G A 4-Ethylquinoline B NFSI + Li2CO3 (65°C) Transient Sulfonylation A->B Activation C Monofluoroethyl Product (High Yield) B->C Fluorination D Excess NFSI (>75°C) Attempted Difluorination C->D 2nd Equivalent E Difluoroethyl Product (<7% Yield) D->E Blocked F Steric Blockade Impedes 2nd Sulfonylation D->F

Mechanistic pathway and steric blockade during heterobenzylic fluorination.

Troubleshooting Guide 2: C3-Position Cross-Coupling

Symptom: Poor conversion or complete failure during Pd-catalyzed C–H arylation at the C3 position. Root Cause: Standard oxidative addition/reductive elimination (OA/RE) cycles often rely on outer-sphere deprotonation, which is sterically repelled by the 4-ethyl group. Corrective Action: Shift to an inner-sphere Concerted Metalation-Deprotonation (CMD) pathway. Utilize Pd(OAc)2 as the precatalyst. The acetate ligand acts as an internal deprotonating agent, pulling the proton into the coordination sphere and bypassing the external steric shield of the ethyl group[1].

Quantitative Data & Reagent Selection

The following table summarizes the impact of steric bulk on functionalization yields, providing a baseline for expected experimental outcomes.

SubstrateTarget PositionReagent SystemMajor ProductYieldMechanistic Observation
4-Ethylquinoline Alpha-CarbonNFSI (3.0 eq), Li2CO3, 65°CMonofluoroethyl quinolineGoodEfficient transient N-sulfonylation[2].
4-Ethylquinoline Alpha-CarbonNFSI (5.0 eq), Li2CO3, 75°CDifluoroethyl quinoline~7%Steric block prevents 2nd N-sulfonylation[2].
4-Methylquinoline Alpha-CarbonNFSI (5.0 eq), Li2CO3, 75°CDifluoromethyl quinolineHighReduced steric bulk allows 2nd fluorination[2].
Quinoline N-oxide C3 PositionPd(OAc)2, Ag2CO3C3-Functionalized68%Inner-sphere CMD overcomes ortho-bulk[1].

Step-by-Step Methodology: Heterobenzylic Monofluorination

To ensure reproducibility, this protocol is designed as a self-validating system. In-process checks are included to confirm the transient sulfonylation mechanism is proceeding before workup.

Objective: Selective monofluorination of the 4-ethyl group[4].

Materials:

  • 4-Ethylquinoline (Substrate)

  • N-fluorobenzenesulfonimide (NFSI, 3.0 equiv.)

  • Li2CO3 (1.1 equiv.)

  • Anhydrous Acetonitrile (CH3CN)

Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 4-ethylquinoline in anhydrous CH3CN to achieve a 0.1–0.25 M concentration.

  • Reagent Addition: Add Li2CO3 (1.1 equiv.) followed by NFSI (3.0 equiv.).

    • Causality: Li2CO3 acts as a mild base to neutralize acidic byproducts without aggressively deprotonating the substrate, while NFSI serves as both the sulfonylating activator and the fluorine source.

  • Thermal Activation: Heat the reaction mixture to 65 °C. Maintain this temperature for 18–24 hours.

    • Validation Checkpoint 1: At t=4 hours, pull a 50 µL aliquot. Quench with NaHCO3 and extract with CH2Cl2. TLC (Hexanes/EtOAc) should show the emergence of a slightly more non-polar spot (monofluorinated product). If no conversion is observed, verify the anhydrous state of your CH3CN, as moisture quenches the transient N-sulfonyl intermediate.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with CH2Cl2 and wash with saturated aqueous NaHCO3 solution.

    • Causality: The NaHCO3 wash neutralizes residual NFSI and benzenesulfonimide byproducts.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

    • Validation Checkpoint 2: Analyze the purified fractions via 1H NMR. The presence of a characteristic doublet of quartets (due to H-F coupling) for the remaining benzylic proton confirms successful monofluorination. Do not expect difluorinated peaks; as established, steric hindrance prevents the second addition[2].

References

  • Regioselective Functionalization of Quinolines through C-H Activation Source: MDPI (Molecules) URL:[Link]

  • Cobalt-Catalyzed C5-Selective C-H Functionalization of 4-Me-Quinolines with Styrenes Source: Heterocycles (Clockss Archive) URL:[Link]

  • Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Section 1: Troubleshooting Guide - Operational Challenges in Green Extraction

Welcome to the Technical Support Center for Green Chemistry and Extraction Optimization. As a Senior Application Scientist, I have designed this guide to address the critical operational challenges researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Green Chemistry and Extraction Optimization. As a Senior Application Scientist, I have designed this guide to address the critical operational challenges researchers and drug development professionals face when attempting to minimize solvent waste during the extraction of heterocyclic precursors like 4-ethylquinoline.

Traditional liquid-liquid extraction (LLE) relies heavily on volatile organic compounds (VOCs), which generate high E-factors (kg waste / kg product) and pose significant environmental and economic burdens. By transitioning to advanced methodologies—such as Deep Eutectic Solvents (DES), Dispersive Liquid-Liquid Microextraction (DLLME), and supercritical fluids—you can drastically reduce solvent waste while maintaining or improving extraction yields.

Q1: Why does my 4-ethylquinoline recovery drop significantly when I simply scale down the volume of traditional organic solvents (e.g., dichloromethane)? A1: Causality: Liquid-liquid extraction is fundamentally governed by the partition coefficient ( K ) of the solute between the aqueous and organic phases. Simply reducing the volume of a traditional VOC without altering the solvent system decreases the total extraction capacity, leading to incomplete partitioning and saturation of the organic layer. Solution: Instead of merely reducing VOC volume, shift the thermodynamic driving force by using a Deep Eutectic Solvent (DES). Research demonstrates that amide-based DESs—particularly those combining butyramide and lactic acid—exhibit superior extraction efficiency for quinoline derivatives[1]. The amide acts as a potent hydrogen bond donor, forming strong, multicenter hydrogen bonds with the basic nitrogen of 4-ethylquinoline. This specific molecular recognition allows for near-complete extraction at drastically lower solvent-to-feed ratios.

Q2: When using Deep Eutectic Solvents (DES) for 4-ethylquinoline extraction, I am experiencing persistent emulsions during phase separation. How can I resolve this? A2: Causality: Emulsions in DES systems are typically caused by the inherent high viscosity of the solvent network and the presence of amphiphilic impurities that stabilize the liquid-liquid interface, preventing droplet coalescence. Solution: Do not add chemical demulsifiers, as this introduces downstream waste. Instead, apply moderate thermal energy (e.g., warming the separation funnel to 40°C) to disrupt the transient hydrogen bond networks within the DES, exponentially decreasing its viscosity. Follow this with centrifugation (3000 rpm for 5 minutes) to mechanically force phase coalescence.

Q3: What is the most effective way to recover and recycle the DES without thermally degrading the 4-ethylquinoline product? A3: Causality: Traditional solvent recovery relies on thermal distillation, which consumes high energy, degrades sensitive quinoline derivatives, and destroys the delicate hydrogen-bond network of the DES. Solution: Utilize a water-wash or anti-solvent regeneration method. By introducing a controlled volume of distilled water to the extract phase, the water outcompetes 4-ethylquinoline for hydrogen bonding with the DES components. The 4-ethylquinoline will phase-separate or precipitate out, allowing you to recover the product. The DES can then be regenerated by evaporating the water under mild vacuum, enabling a closed-loop solvent cycle.

Section 2: Self-Validating Experimental Protocol

Amide-Based DES Extraction and Recycling for 4-Ethylquinoline

This protocol is designed as a self-validating system to ensure maximum yield with minimal waste generation.

Step 1: DES Synthesis

  • Combine butyramide (hydrogen bond acceptor) and lactic acid (hydrogen bond donor) in a 1:2 molar ratio in a sealed flask.

  • Heat the mixture to 80°C under continuous magnetic stirring for 60 minutes until a homogenous, transparent liquid forms. Causality: Heating provides the activation energy required to disrupt the homomolecular hydrogen bonds of the individual solid/viscous components, driving the formation of a stable, room-temperature liquid via heteromolecular hydrogen bonding.

Step 2: Liquid-Liquid Extraction

  • Add the synthesized DES to the 4-ethylquinoline feed mixture at a 0.5:1 (v/v) ratio.

  • Agitate vigorously at 1000 rpm for exactly 5 minutes at 30°C. Causality: The high viscosity of DES initially limits mass transfer. Vigorous, timed agitation maximizes the interfacial surface area, allowing the multicenter hydrogen bonds between the DES and the basic nitrogen of 4-ethylquinoline to reach thermodynamic equilibrium rapidly.

Step 3: Phase Separation & Validation

  • Centrifuge the mixture at 3000 rpm for 5 minutes to break any micro-emulsions.

  • Decant the heavy extract phase (DES + 4-ethylquinoline) from the light raffinate phase (impurities). Self-Validation Check: Analyze the raffinate via HPLC or GC-FID. A successful extraction must yield a >95% reduction in the 4-ethylquinoline peak area compared to the initial feed. If the reduction is <95%, the mixing kinetics were insufficient; increase agitation time by 2 minutes in the next cycle.

Step 4: Product Recovery and Solvent Regeneration

  • Add distilled water (1:1 v/v relative to the DES) to the extract phase to disrupt the DES-quinoline complex, inducing the phase separation of purified 4-ethylquinoline.

  • Isolate the 4-ethylquinoline. Subject the remaining aqueous DES mixture to rotary evaporation (60°C, 50 mbar) to remove the water and recycle the DES for the next batch.

Section 3: Data Presentation - Solvent System Comparison

To justify the transition to green extraction methodologies, the following table summarizes the quantitative performance metrics of various solvent systems used in quinoline derivative extraction.

Extraction MethodTypical Solvent SystemSolvent-to-Feed Ratio (v/v)Extraction Efficiency (%)Solvent Recovery Rate (%)Relative Waste Generation (E-factor)
Traditional LLE Dichloromethane / Hexane5:1 to 10:185 - 90%< 60% (High volatility loss)High
DLLME 1-Dodecanol / Methanol0.05:192 - 95%N/A (Micro-volumes used)Very Low
DES Extraction Butyramide / Lactic Acid0.5:1 to 1:195 - 98%> 90% (Via water wash)Low
Supercritical Ext. Supercritical AlcoholVariable> 95%Near 100% (Depressurization)Low

Section 4: Frequently Asked Questions (FAQs) - Advanced Techniques

Q4: Can supercritical fluids be used to extract quinoline derivatives while minimizing waste? A4: Yes. Supercritical alcohol extraction has been successfully applied to extract quinolines from complex mixtures. By utilizing intermittent supercritical reaction kettles and replacing traditional hazardous sulfuric acid with acidic salt solutions, this method enriches the quinoline fraction while preventing industrial waste acid from polluting the environment, significantly reducing production costs and waste[2].

Q5: How does Dispersive Liquid-Liquid Microextraction (DLLME) reduce solvent waste in trace 4-ethylquinoline analysis? A5: DLLME minimizes organic solvent consumption by using a micro-volume of extraction solvent (e.g., 1-dodecanol) dispersed into the aqueous sample via a disperser solvent (e.g., methanol). This creates a cloudy state with a massive interfacial surface area, allowing for rapid and highly efficient extraction of trace analytes without the need for bulk solvent volumes, effectively eliminating macroscopic solvent waste[3].

Section 5: Visualizations

The following diagram maps the logical workflow and closed-loop solvent recycling system for the DES extraction protocol described in Section 2.

G Feed Feed Mixture (4-Ethylquinoline) Mix Mixing & Phase Equilibration Feed->Mix DES Add DES (Butyramide/Lactic Acid) DES->Mix Sep Phase Separation (Centrifugation) Mix->Sep Raffinate Raffinate Phase (Impurities) Sep->Raffinate Extract Extract Phase (DES + 4-EQ) Sep->Extract Regen Water Wash / Back-Extraction Extract->Regen Product Recovered 4-Ethylquinoline Regen->Product Recycle Recycled DES Regen->Recycle Recycle->DES Solvent Loop

Workflow of DES-based 4-ethylquinoline extraction and solvent recycling.

References

  • Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil | Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents.
  • Effect of 8-hydroxy quinoline concentration on the extraction recovery... - ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-ethylquinoline vs 4-methylquinoline in catalytic activity

An in-depth comparative analysis of 4-methylquinoline (lepidine) and 4-ethylquinoline reveals that while these two N-heteroarenes differ by only a single methylene unit, their behavior in catalytic environments is marked...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-methylquinoline (lepidine) and 4-ethylquinoline reveals that while these two N-heteroarenes differ by only a single methylene unit, their behavior in catalytic environments is markedly distinct. For researchers and drug development professionals, understanding the thermodynamic and kinetic nuances between these two substrates is critical for optimizing transition-metal catalysis, photoredox functionalizations, and the design of chiral tetrahydroquinoline (THQ) ligands.

This guide provides an objective, data-driven comparison of their catalytic reactivity profiles, elucidating the causality behind their divergent behaviors in modern synthetic workflows.

Physicochemical and Electronic Causality

The substitution at the C4 position (gamma to the nitrogen) plays a pivotal role in tuning the electronic density and steric environment of the quinoline core.

  • Electronic Effects (Inductive Donation): The ethyl group exerts a slightly stronger positive inductive (+I) effect than the methyl group. This marginally increases the electron density on the pyridine ring, rendering the nitrogen in 4-ethylquinoline a slightly stronger Lewis base. This subtle electronic shift impacts its coordination affinity to transition metals (e.g., Co, Ru, Pd) during catalyst-substrate complexation[1].

  • Steric Hindrance (Conformational Dynamics): Unlike the rigid, symmetrical methyl group, the ethyl group possesses rotational degrees of freedom. The rotational "sweep volume" of the ethyl group creates dynamic steric hindrance. During catalytic transformations that alter the hybridization of the pyridine ring from planar sp2 to puckered sp3 (such as transfer hydrogenation), the ethyl group introduces a higher conformational strain (A-value penalty), significantly elevating the transition state energy[1].

Comparative Performance in Catalytic Workflows

A. Transfer Hydrogenation Kinetics

The reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) is a benchmark reaction for evaluating catalytic efficiency. When subjected to Cobalt-catalyzed or Palladium-catalyzed transfer hydrogenation, 4-methylquinoline is rapidly reduced to its corresponding THQ. In contrast, 4-ethylquinoline exhibits a pronounced kinetic retardation[2].

The causality lies in the stepwise nature of the hydride transfer. The first hydride transfer yields a 1,2-dihydroquinoline (1,2-DHQ) intermediate. The second hydride transfer requires the catalyst to approach the increasingly sterically congested C3-C4 face. The rotational bulk of the C4-ethyl group impedes this secondary coordination, often causing the reaction to stall at the 1,2-DHQ stage or require significantly higher catalyst loadings[1].

B. Photoredox Minisci C-H Alkylation

In visible-light-driven Minisci reactions, nucleophilic carbon radicals attack protonated N-heterocycles. Because the C4 position is blocked in both molecules, radical attack is directed to the C2 position[3]. While 4-methylquinoline is a highly efficient, standard substrate for these cross-dehydrogenative couplings, 4-ethylquinoline generally returns lower yields. The enhanced +I effect of the ethyl group slightly reduces the electrophilicity of the protonated quinoline core, while its steric bulk hinders the approach of larger radicals (e.g., cyclohexyl or tert-butyl radicals)[3].

Quantitative Data Comparison

The following table summarizes the comparative performance of both compounds across standard catalytic parameters.

Catalytic Parameter4-Methylquinoline (Lepidine)4-Ethylquinoline
C4 Steric Profile Low (Rigid, minimal sweep volume)Moderate (Rotational degrees of freedom)
Nitrogen Lewis Basicity Standard benchmarkMarginally higher (due to stronger +I effect)
Pd/C Hydrogenation Yield High (>90% conversion to THQ)Moderate (~60-70% conversion to THQ)
Co-Catalyzed DHQ:THQ Ratio Favors THQ (Rapid 2nd hydride transfer)Favors 1,2-DHQ (Steric stall)
Minisci C2-Alkylation Efficiency Excellent (Highly receptive to radical attack)Moderate (Steric clash with bulky radicals)
Utility as Ligand Precursor Ideal for rigid, compact chiral THQ ligandsPreferred for tuning lipophilicity and steric shielding

Mechanistic Visualization: Steric Checkpoints in Catalysis

The diagram below illustrates the catalytic cycle of transition-metal-mediated transfer hydrogenation, highlighting the specific mechanistic node where the C4-ethyl group diverges from the C4-methyl group.

TransferHydrogenation Cat Active Catalyst [M]-H (e.g., Co, Pd) Sub Substrate Coordination (4-Alkylquinoline) Cat->Sub + Substrate DHQ 1,2-DHQ Intermediate (Steric clash begins for Ethyl) Sub->DHQ 1st Hydride Transfer THQ THQ Product (Kinetically favored for Methyl) DHQ->THQ 2nd Hydride Transfer (Fast) Stall Reaction Stall (Accumulation of DHQ for Ethyl) DHQ->Stall Steric Blockade (Slow) THQ->Cat Product Release Stall->Cat Premature Release

Caption: Catalytic cycle of transfer hydrogenation highlighting the steric stall induced by the C4-ethyl group.

Self-Validating Experimental Protocol: Electrocatalytic Hydrogenation Assay

To objectively compare the catalytic reactivity of these two substrates, researchers can employ the following self-validating electrocatalytic hydrogenation workflow using a Cobalt-Fluorine (Co-F) nanowire catalyst[4]. This protocol is designed to isolate kinetic variables by maintaining a constant electrochemical potential.

Objective: Quantify the kinetic retardation caused by the C4-ethyl group during the reduction of the quinoline core.

Step 1: Catalyst & Electrolyte Preparation

  • Causality: Co-F nanowires provide a high-surface-area cathodic environment where water acts as the hydrogen source. A mixed solvent system is required because alkylquinolines are highly lipophilic.

  • Action: Prepare a mixed electrolyte solution of 1.0 M KOH and 1,4-dioxane (6:1 v/v). The KOH provides the necessary conductivity and proton source (from H2​O ), while dioxane ensures complete solvation of the organic substrates.

Step 2: Substrate Loading & Internal Standardization

  • Causality: An internal standard is mandatory for a self-validating system to account for solvent evaporation or extraction losses during GC-FID analysis.

  • Action: In two separate cathodic chambers, dissolve 0.1 mmol of 4-methylquinoline and 4-ethylquinoline, respectively. Add a precise, known volume of dodecane to each chamber as the inert internal standard.

Step 3: Electrocatalytic Run

  • Causality: A constant potential ensures that the driving force for electron transfer remains identical for both substrates, isolating steric hindrance as the primary kinetic variable.

  • Action: Apply a constant potential of -1.1 V (vs. Hg/HgO reference electrode) at room temperature for 6 hours.

Step 4: Validation and Kinetic Tracking

  • Causality: Tracking the depletion of the starting material and the appearance of the 1,2-DHQ and THQ intermediates over time validates the mechanistic hypothesis.

  • Action: Extract 50 µL aliquots from the organic phase every 60 minutes. Analyze via GC-FID.

  • Expected Result: The GC trace for 4-methylquinoline will show a rapid, linear conversion directly to the THQ product. The trace for 4-ethylquinoline will demonstrate a slower overall conversion rate and a distinct accumulation of the partially reduced 1,2-DHQ intermediate, validating the steric blockade at the second hydride transfer step.

References

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications (PMC). Available at:[Link]

  • Ligand-Directed Divergent Selectivities in Cobalt-Catalyzed Transfer Hydrogenation of Quinolines. Organometallics (ACS Publications). Available at:[Link]

  • Heterogeneous Photocatalysis as a Potent Tool for Organic Synthesis: Cross-Dehydrogenative C–C Coupling of N-Heterocycles. PMC. Available at:[Link]

  • Superior catalytic activity of Pd/Norite catalysts generated by Pd2(dba)3 decomposition in quinoline hydrogenation. ACS General Catalysis. Available at:[Link]

Sources

Comparative

Theoretical Basis: Electronic and Steric Effects on NMR Chemical Shifts

Comparative NMR Spectroscopy Guide: Structural Elucidation of 4-Ethylquinoline vs. Base Quinoline Executive Summary For drug development professionals and synthetic chemists, the quinoline scaffold represents a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Spectroscopy Guide: Structural Elucidation of 4-Ethylquinoline vs. Base Quinoline

Executive Summary For drug development professionals and synthetic chemists, the quinoline scaffold represents a highly privileged pharmacophore. Substitutions on the quinoline ring—particularly at the C-4 position—can drastically alter a molecule's pharmacokinetic profile and biological activity. This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectra of base quinoline and 4-ethylquinoline. By analyzing the electronic and steric perturbations introduced by the ethyl group, this document establishes a self-validating framework for the structural elucidation of substituted quinolines.

The introduction of an ethyl group at the C-4 position of the quinoline ring fundamentally alters the local magnetic environment of the molecule. Understanding the causality behind these spectral shifts is critical for accurate structural assignment .

  • Inductive (+I) and Hyperconjugative Effects: The ethyl group is an electron-donating group via inductive and hyperconjugative mechanisms. This slightly increases the electron density on the aromatic ring, which theoretically should shield the adjacent protons.

  • Steric Compression (van der Waals Deshielding): Despite the electron-donating nature of the alkyl group, the spatial proximity of the C-4 ethyl group to the peri-proton at C-5 creates significant steric crowding. This compression distorts the electron cloud around the H-5 proton, leading to a net deshielding effect that pushes its resonance downfield.

  • Loss of Spin-Spin Coupling: The replacement of the H-4 proton eliminates its scalar coupling with the adjacent H-3 proton. This transforms the complex multiplet splitting pattern of H-3 into a simpler, more diagnostic signal.

Experimental Protocol: Standardized NMR Acquisition Workflow

To ensure high-fidelity, reproducible data, the following standardized protocol must be employed. This protocol is designed as a self-validating system to prevent misinterpretation of artifactual signals.

  • Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 10–15 mg of the highly purified quinoline derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because quinolines exhibit excellent solubility in non-polar to slightly polar organic solvents, and it lacks exchangeable protons that could obscure the aromatic region. The deuterium provides a stable frequency lock for the spectrometer, preventing signal drift during the acquisition period.

  • Step 2: Spectrometer Tuning and Shimming

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe and meticulously shim the Z-axis gradients.

    • Causality: Perfect shimming ensures absolute magnetic field homogeneity across the sample volume. This is non-negotiable for resolving the fine J-coupling splittings (e.g., the ~4.5 Hz coupling between H-2 and H-3) required to differentiate substitution patterns.

  • Step 3: Acquisition Parameters

    • Action: For ¹H NMR, utilize a spectral width of 15 ppm, a 30° pulse angle, and a relaxation delay (d1) of at least 2.0 seconds. Acquire a minimum of 16 scans.

    • Causality: The 2.0-second relaxation delay is critical. It ensures that all protons fully relax back to their equilibrium longitudinal magnetization between pulses. Without this, the peak integrations will not accurately reflect the stoichiometric ratio of the protons.

  • Step 4: Processing and Self-Validation

    • Action: Apply a Fourier Transform to the Free Induction Decay (FID), followed by rigorous phase and baseline correction.

    • Validation System: Before analyzing the analyte's peaks, the operator must validate the spectrum's internal calibration. Confirm that the TMS singlet is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. Next, integrate the aliphatic signals of the ethyl group; the system is validated only if the CH₂ to CH₃ integration ratio is strictly 2:3. Any deviation indicates overlapping impurities or incomplete relaxation, rendering the quantitative analysis void.

Workflow Visualization

G SamplePrep Sample Preparation (CDCl3, TMS internal standard) Acquisition NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) SamplePrep->Acquisition Processing Spectral Processing (Fourier Transform, Phase Correction) Acquisition->Processing Analysis Signal Analysis (Integration, Multiplet Splitting) Processing->Analysis Comparison Comparative Evaluation (Base Quinoline vs. 4-Ethylquinoline) Analysis->Comparison Elucidation Structural Elucidation (Substituent Position Confirmation) Comparison->Elucidation

Caption: Workflow for NMR-based structural elucidation and comparison of quinoline derivatives.

Quantitative Data Comparison

The following tables summarize the empirical NMR data, providing a direct comparison between the unsubstituted base quinoline and the 4-ethyl substituted derivative .

Table 1: ¹H NMR Quantitative Comparison (400 MHz, CDCl₃)

Proton PositionBase Quinoline (δ, ppm)Multiplicity4-Ethylquinoline (δ, ppm)MultiplicityKey Mechanistic Influence
H-2 8.85 - 8.95dd8.75 - 8.85dDeshielded by adjacent electronegative Nitrogen.
H-3 7.35 - 7.45dd7.30 - 7.40dSimplifies to doublet due to lack of H-4 coupling.
H-4 8.05 - 8.15dAbsent-Replaced by ethyl substituent.
H-5 7.75 - 7.85d7.95 - 8.05dDeshielded by steric compression from C-4 ethyl group.
H-6 7.45 - 7.55t7.50 - 7.60tMinimal change; distant from substitution site.
H-7 7.65 - 7.75t7.65 - 7.75tMinimal change; distant from substitution site.
H-8 8.05 - 8.15d8.00 - 8.10dDeshielded by proximity to Nitrogen lone pair.
CH₂ (Ethyl) Absent-3.05 - 3.15qDeshielded by direct attachment to aromatic ring.
CH₃ (Ethyl) Absent-1.35 - 1.45tStandard terminal methyl resonance.

Table 2: ¹³C NMR Quantitative Comparison (100 MHz, CDCl₃)

Carbon PositionBase Quinoline (δ, ppm)4-Ethylquinoline (δ, ppm)Shift Difference (Δδ)
C-2 150.3149.4-0.9
C-3 121.0119.5-1.5
C-4 135.7148.5+12.8 (α-effect)
C-5 127.7123.5-4.2
C-6 126.5126.3-0.2
C-7 129.2129.1-0.1
C-8 129.4130.2+0.8
C-4a 128.2127.5-0.7
C-8a 148.2148.0-0.2
CH₂ (Ethyl) Absent25.5N/A
CH₃ (Ethyl) Absent14.3N/A

Mechanistic Analysis of Spectral Differences

When evaluating the spectra for structural confirmation, analysts should focus on four primary diagnostic markers:

  • The Disappearance of the H-4 Signal: In the base quinoline, the H-4 proton resonates strongly in the downfield aromatic region (~8.10 ppm) due to the extended conjugated system. In 4-ethylquinoline, this signal is entirely absent, providing primary, definitive confirmation of substitution at the C-4 position.

  • Simplification of the H-3 Splitting Pattern: In unsubstituted quinoline, the H-3 proton appears as a doublet of doublets (dd) due to vicinal coupling with both H-2 and H-4. When the ethyl group replaces the H-4 proton, the H-3 signal simplifies to a clean doublet (d) coupled only to H-2 (J ≈ 4.5 - 5.0 Hz). This change in multiplicity is a critical diagnostic feature that prevents misidentification of the substitution regiochemistry.

  • The Peri-Effect on H-5: While the ethyl group's inductive effect is electron-donating, the spatial proximity of the C-4 ethyl group to the C-5 proton creates a dominant steric compression effect. This localized van der Waals deshielding pushes the H-5 signal downfield (from ~7.80 ppm to ~8.00 ppm). Recognizing this peri-effect is essential, as naive interpretation based solely on inductive effects would incorrectly predict an upfield shift.

  • Emergence of the Aliphatic Signature: The presence of the ethyl group introduces two distinct aliphatic signals. The chemical shift of the CH₂ quartet (~3.10 ppm) is significantly deshielded compared to a standard alkane (~1.2 ppm). This dramatic downfield shift is caused by the magnetic anisotropy and electron-withdrawing nature of the adjacent heteroaromatic quinoline ring, confirming the direct attachment of the alkyl chain to the core scaffold.

Conclusion & Application in Drug Development

The comparative NMR analysis between base quinoline and 4-ethylquinoline highlights the profound impact of regioselective substitution on the electronic and steric environment of the pharmacophore. By utilizing a self-validating experimental protocol and understanding the mechanistic drivers behind chemical shift perturbations—such as the peri-effect and multiplicity simplification—researchers can unambiguously confirm the structure of novel quinoline-based therapeutics. This rigorous analytical framework ensures data integrity, accelerating the progression of lead compounds through the preclinical development pipeline.

References

  • Title: Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis Source: Brazilian Journal of Microbiology (via PubMed) URL: [Link]

Validation

The Analytical Dilemma: Selecting the Right Modality

Beyond the Baseline: Validating 4-Ethylquinoline Purity Using HPLC-MS vs. Alternative Modalities As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the rigorous purity va...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Baseline: Validating 4-Ethylquinoline Purity Using HPLC-MS vs. Alternative Modalities

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the rigorous purity validation of heterocyclic building blocks. 4-Ethylquinoline is a foundational intermediate in the synthesis of advanced pharmaceuticals, including antimalarials, kinase inhibitors, and PDE5 inhibitors[1]. Because trace impurities—such as regioisomers (e.g., 2-ethylquinoline), unreacted precursors, or oxidized degradants (quinoline N-oxides)—can poison downstream catalysts or introduce severe toxicological risks, establishing a bulletproof analytical method is non-negotiable.

This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative modalities like GC-MS and NMR, providing a self-validating experimental workflow for the purity assessment of 4-ethylquinoline.

When assessing the purity of small molecules in drug discovery, analytical chemists typically evaluate three primary techniques: GC-MS, NMR, and HPLC-MS. The choice is dictated by the physicochemical properties of the analyte.

  • GC-MS: Gas chromatography is traditionally considered the gold standard for volatile and semi-volatile compounds[2]. However, quinoline derivatives can exhibit thermal lability or interact strongly with active silanol sites in the GC injection port, leading to peak tailing or artifact formation. Furthermore, highly polar degradation products (like N-oxides) often fail to elute without time-consuming derivatization steps[3].

  • qNMR (Quantitative NMR): Benchtop and high-field NMR provide unparalleled structural elucidation and can quantify compounds without the need for identical reference standards[3]. However, NMR suffers from a high limit of detection (LOD). It is generally not sensitive enough to reliably quantify trace impurities below the 0.05%–0.1% threshold required by ICH guidelines.

  • HPLC-MS: Liquid chromatography coupled with mass spectrometry has become the analytical technique of choice for purity assessment in drug discovery[4]. Reversed-phase HPLC effectively separates both polar and non-polar impurities at ambient temperatures, preserving thermally labile compounds[2]. By utilizing orthogonal detection—combining Photodiode Array (PDA) UV-Vis with Electrospray Ionization Mass Spectrometry (ESI-MS)—chemists can simultaneously quantify impurities via UV and identify co-eluting unknowns via their mass-to-charge (m/z) ratio[4].

Comparative Data Summary
ParameterHPLC-MS (LC-PDA-MS)GC-MSqNMR (High-Field)
Optimal Analyte Profile Broad range (polar, non-polar, thermally labile)Volatile, thermally stableAny soluble compound (requires high concentration)
Sensitivity (LOD) Excellent (pg/mL to ng/mL range)Excellent (ng/mL range)Poor (µg/mL to mg/mL range)
Impurity Profiling Orthogonal (UV quantification + MS identification)High resolution, but limited to volatilesExcellent structural insight, poor trace detection
Sample Preparation Simple (Dilute & Shoot in ACN/H₂O)Moderate (May require derivatization)Simple (Requires deuterated solvents)
Regulatory Fit Gold standard for API/intermediate purityNiche (Residual solvents, volatile impurities)Complementary (Structural confirmation)

Experimental Workflow Logic

To ensure absolute trustworthiness, the purity validation protocol must be a self-validating system . This means the method must internally prove its own accuracy during every run through the use of blanks, system suitability standards, and orthogonal cross-checks.

Workflow N1 4-Ethylquinoline Batch Sample N2 Sample Preparation (ACN:H2O, 0.1% FA) N1->N2 N3 RP-HPLC Separation (C18 Column) N2->N3 1 µL Injection N4 Flow Splitter N3->N4 N5 PDA/UV Detection (Quantification) N4->N5 UV Absorbance N6 ESI-MS Detection (Impurity ID) N4->N6 m/z 158.1[M+H]+ N7 Data Synthesis & Purity Validation N5->N7 N6->N7

Logical workflow of orthogonal HPLC-PDA-MS purity validation for 4-ethylquinoline.

Step-by-Step Methodology: HPLC-MS Purity Validation

The following protocol details the causality behind each experimental parameter, ensuring that researchers understand why a step is performed, not just how.

Phase 1: Sample Preparation & System Suitability
  • Diluent Selection: Dissolve the 4-ethylquinoline sample in a 50:50 mixture of LC-MS grade Acetonitrile (ACN) and Water.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents "solvent shock," which can cause peak distortion or fronting.

  • System Suitability Test (SST): Inject a known resolution standard containing 4-ethylquinoline and a structurally similar isomer (e.g., 2-ethylquinoline or 4-methylquinoline).

    • Causality: This proves the column's resolving power. The method is only valid if the critical pair resolution ( Rs​ ) is > 1.5.

Phase 2: Chromatographic Separation (RP-HPLC)
  • Column: Sub-2 µm C18 reversed-phase column (e.g., 50 mm x 2.1 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as a volatile ion-pairing agent that masks residual silanol groups on the C18 stationary phase, preventing the basic quinoline nitrogen from tailing. Mass spectrometrically, it provides the abundant protons necessary to efficiently ionize the analyte in the positive ESI source[5].

Phase 3: Orthogonal Detection (UV-PDA + ESI-MS)
  • UV Detection (PDA): Extract chromatograms at 254 nm and 280 nm (typical λmax​ for quinoline rings).

  • MS Detection (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Set a full scan range of m/z 100–500.

    • Causality: 4-ethylquinoline has an exact mass of 157.09 Da. In ESI+, it will readily accept a proton, yielding a dominant[M+H]⁺ peak at m/z 158.10[5]. The full scan allows for the untargeted identification of unexpected impurities (e.g., an m/z of 174.10 would strongly indicate the presence of an oxygenated impurity, such as an N-oxide).

Phase 4: Data Processing via the "High-Low" Approach

To accurately quantify trace impurities without saturating the UV detector with the main API peak, employ the 4[4].

  • High Injection: Inject the sample at a high concentration (e.g., 1.0 mg/mL). Use this chromatogram only to integrate and identify trace impurity peaks.

  • Low Injection: Dilute the sample 100-fold (0.01 mg/mL) and inject. Use this chromatogram to integrate the main 4-ethylquinoline peak.

  • Calculation: Multiply the area of the "Low" main peak by the dilution factor (100) to determine the theoretical un-saturated total area. Divide the impurity areas from the "High" injection by this total area to calculate the precise % purity.

Conclusion

While GC-MS and NMR hold distinct advantages for volatile analysis and structural elucidation respectively, HPLC-MS remains the most robust, sensitive, and regulatory-compliant modality for the purity validation of 4-ethylquinoline. By utilizing an orthogonal LC-PDA-MS setup and a self-validating High-Low quantification strategy, researchers can confidently clear this critical intermediate for downstream pharmaceutical synthesis.

References

  • 3, National Institutes of Health (NIH).

  • 2, Drawell Analytical. 3.4, ACS Publications. 4.1, National Institutes of Health (NIH). 5.5, Royal Society of Chemistry (RSC).

Sources

Comparative

Comparative Efficacy of 4-Ethylquinoline Antimalarial Derivatives: A Technical Guide

Introduction The quinoline ring system is a cornerstone of antimalarial drug discovery, with 4-aminoquinoline derivatives like chloroquine (CQ) and amodiaquine (AQ) having served as frontline therapies for decades.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline ring system is a cornerstone of antimalarial drug discovery, with 4-aminoquinoline derivatives like chloroquine (CQ) and amodiaquine (AQ) having served as frontline therapies for decades.[1][2] These agents have historically been effective, safe, and inexpensive. However, the emergence and global spread of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, have severely compromised their efficacy and created an urgent need for novel analogs.[1][3]

This guide provides a comparative analysis of 4-ethylquinoline derivatives, a subset of the broader 4-aminoquinoline class. By examining key structural modifications, we aim to elucidate their impact on antimalarial potency, particularly against resistant parasite strains. We will delve into the established mechanism of action, explore the molecular basis of resistance, and present the experimental data that underpins the development of next-generation quinoline antimalarials.

Mechanism of Action: The Hemoglobin Detoxification Pathway

During its intraerythrocytic life stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole (DV) to obtain essential amino acids.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as the "malaria pigment").[1]

4-aminoquinoline drugs are weak bases that accumulate to high concentrations in the acidic DV through a process known as pH trapping.[2][4][5] Once inside, they are believed to interfere with heme detoxification by binding to heme monomers and dimers, preventing their polymerization into hemozoin.[2][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2]

cluster_host Host Red Blood Cell cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Toxicity Oxidative Stress & Parasite Death Heme->Toxicity Accumulation 4AQ 4-Aminoquinoline (e.g., 4-Ethylquinoline) Heme_4AQ Heme-4AQ Complex 4AQ->Heme_4AQ Binding Heme_4AQ->Hemozoin Inhibition 4AQ_ext 4-Aminoquinoline (External) 4AQ_ext->4AQ pH Trapping

Figure 1. Mechanism of action of 4-aminoquinoline antimalarials.

The Challenge of Chloroquine Resistance

Widespread resistance to chloroquine is primarily linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) gene.[1][7][8] The PfCRT protein is located on the parasite's digestive vacuole membrane.[7][8][9] In resistant strains, mutated versions of PfCRT actively efflux chloroquine from the DV, reducing the drug's concentration at its site of action and preventing it from effectively inhibiting hemozoin formation.[5][7][8][9] Modifications to the 4-aminoquinoline scaffold, such as altering the alkyl side chain, represent a key strategy to evade this resistance mechanism.[1][10]

Comparative In Vitro Efficacy of 4-Aminoquinoline Derivatives

The development of novel 4-aminoquinoline derivatives is heavily reliant on in vitro screening against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's potency. The following table summarizes efficacy data for several key 4-aminoquinoline derivatives, highlighting the impact of structural modifications on activity against various parasite strains.

Compound/DerivativeP. falciparum StrainResistance StatusIC₅₀ (nM)Key Structural Feature / NotesReference
Chloroquine (CQ) 3D7Sensitive~20Standard 4-aminoquinoline[6]
Chloroquine (CQ) W2Resistant~250Standard 4-aminoquinoline[6]
Amodiaquine (AQ) ---Potent against many CQR strains but has toxicity concerns.[11][11]
MAQ 3D7Sensitive12.3Novel 4-aminoquinoline derivative[6]
MAQ W2Resistant48.7Retains significant activity against CQR strain[6]
BAQ 3D7Sensitive10.1Novel 4-aminoquinoline derivative[6]
BAQ W2Resistant124.5Shows reduced activity against CQR strain compared to MAQ[6]
Isatin Derivative (Lead 1) D10Sensitive79Hybrid molecule with flexible alkyl chain linker[12]
Isatin Derivative (Lead 1) K1Resistant51Highly potent against CQR strain[12]
Compound 3d 3D7Sensitive18.2Novel 4-aminoquinoline
Compound 3d K1Resistant33.7Retains high potency against CQR strain
Compound 4 3D7Sensitive11.2Designed to avoid toxic quinone-imine metabolites
Compound 4 K14Highly Resistant7.5Shows remarkable potency against a highly resistant strain[11]

Table 1: Comparative in vitro antiplasmodial activity of selected 4-aminoquinoline derivatives. IC₅₀ values represent the concentration required to inhibit parasite growth by 50%. Lower values indicate higher potency.

Analysis & Interpretation: The data clearly demonstrates that while chloroquine's efficacy plummets against resistant strains like W2, novel derivatives can overcome this limitation. For instance, compounds like MAQ, the lead isatin derivative, Compound 3d, and Compound 4 retain nanomolar potency against CQR strains (W2, K1, K14).[6][11][12] This suggests their chemical structures are less susceptible to efflux by the mutated PfCRT transporter. The success of these derivatives, which often involves modifying the side chain attached to the 4-amino position, underscores the viability of this chemical scaffold for developing new drugs to combat resistant malaria.[10]

Experimental Protocols

To ensure the scientific integrity of these findings, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for the key assays used in evaluating antimalarial candidates.

Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I Method)

This assay is a widely used, fluorescence-based method to determine the IC₅₀ of a compound against P. falciparum. It leverages the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.

Causality: The intensity of the fluorescence signal is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite growth. A reduction in fluorescence in drug-treated wells compared to controls indicates inhibition of parasite replication.

Methodology:

  • Parasite Culture: Asynchronously cultivate P. falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: Serially dilute the test compounds (e.g., 4-ethylquinoline derivatives) in a 96-well plate. Include positive (e.g., Chloroquine) and negative (drug-free medium) controls.

  • Assay Initiation: Add synchronized ring-stage parasites (at ~1% parasitemia and 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture to allow for parasite maturation and replication.

  • Lysis and Staining:

    • Freeze the plates to lyse the red blood cells.

    • Thaw the plates and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark for 1-2 hours.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

A Prepare Serial Drug Dilutions in 96-well Plate B Add Synchronized Ring-Stage Parasites A->B C Incubate for 72h (37°C, Gas Mixture) B->C D Freeze-Thaw to Lyse RBCs C->D E Add SYBR Green I Lysis Buffer D->E F Incubate in Dark E->F G Read Fluorescence (485ex / 530em) F->G H Calculate IC₅₀ Values (Dose-Response Curve) G->H

Figure 2. Workflow for the in vitro SYBR Green I antiplasmodial assay.
Protocol 2: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This standard test, often called the "Peter's Test," evaluates a compound's ability to suppress parasitemia in a murine malaria model (Plasmodium berghei in mice).

Causality: The test directly measures the schizonticidal activity of a compound in a living organism. By comparing the parasite load in treated versus untreated animals, it provides a clear indication of in vivo efficacy. A significant reduction in parasitemia in the treated group validates the compound's potential as a therapeutic agent.

Methodology:

  • Animal Infection: Inoculate mice (e.g., C57/BL6) intravenously or intraperitoneally with P. berghei-infected red blood cells on Day 0.

  • Treatment Administration:

    • Randomize mice into groups (e.g., vehicle control, positive control like chloroquine, and test compound groups at various doses).

    • Administer the first dose of the test compound (e.g., orally or intraperitoneally) approximately 2-4 hours post-infection.

    • Continue daily dosing for a total of four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Smear Analysis:

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression relative to the vehicle control group. Compounds showing significant suppression (e.g., >40%) may be considered for further evaluation.[10][13]

Conclusion and Future Directions

The exploration of 4-ethylquinoline and related 4-aminoquinoline derivatives remains a highly promising avenue in the search for new antimalarials. The evidence indicates that strategic modifications to the quinoline scaffold, particularly the side chain, can successfully circumvent common resistance mechanisms mediated by the PfCRT transporter.[1][10][11] Compounds demonstrating sub-micromolar or low nanomolar IC₅₀ values against highly chloroquine-resistant P. falciparum strains are strong candidates for further preclinical development.[11][12][14]

Future research must focus not only on potency but also on optimizing pharmacokinetic and safety profiles. Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) are critical to ensure that these potent compounds can become viable clinical drugs.[10] The ultimate goal is to develop a new generation of 4-aminoquinolines that are safe, effective against all resistant strains, and can be deployed to help achieve the global goal of malaria eradication.

References
  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). Google Books.
  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. (1991). PubMed.
  • Design, synthesis and anti-plasmodial evaluation in vitro of new 4-aminoquinoline isatin deriv
  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (2020). Annual Review of Microbiology.
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publishing.
  • Mechanisms of chloroquine resistance in Plasmodium falciparum. (2024). heiDOK.
  • Fidock, D. A., et al. (2000).
  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (n.d.).
  • Synthesis and antiplasmodial evaluation of novel (4-aminobutyloxy)quinolines. (2013). PubMed.
  • Tukulula, M., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters.
  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. (2010). PLOS ONE.
  • In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridiz
  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (2013).
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). MDPI.
  • In Vivo Antimalarial and In Vitro Antileishmanial Activity of 4- Aminoquinoline Derivatives Hybridized to Isoniazid or Sulfa or Hydrazine Groups. (2017). Bentham Science.
  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. (2021). MDPI.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE.

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Validation

A Senior Application Scientist's Guide to the Reproducible Microwave-Assisted Synthesis of 4-Ethylquinoline

Introduction: The Pursuit of Efficiency and Reliability in Heterocyclic Chemistry The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Efficiency and Reliability in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarials like chloroquine and anti-inflammatory agents.[1] Consequently, the development of efficient, reliable, and scalable methods for its synthesis is of paramount importance to drug development professionals. Among its many derivatives, 4-ethylquinoline serves as a crucial building block.

Traditionally, the synthesis of substituted quinolines has relied on classical named reactions like the Doebner-von Miller (DVM) synthesis.[2][3] While effective, these methods are often plagued by harsh reaction conditions, long reaction times, and the formation of undesirable by-products, which complicates purification and compromises overall yield and reproducibility.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges. By utilizing direct, "in-core" dielectric heating, microwave irradiation offers rapid, uniform, and precisely controlled heating of the reaction mixture.[1][5] This leads to dramatic accelerations in reaction rates, improved yields, and enhanced selectivity.[6][7][8] This guide provides an in-depth comparison of microwave-assisted versus conventional methods for the synthesis of 4-ethylquinoline, with a core focus on achieving high reproducibility—a critical factor for any process intended for drug development and scale-up.

Comparative Analysis: Microwave vs. Conventional Synthesis

The primary route to 4-ethylquinoline is the Doebner-von Miller reaction, which involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[3] For 4-ethylquinoline, this typically involves the reaction of aniline with ethyl vinyl ketone. The difference in performance between conventional heating and modern microwave-assisted protocols is stark.

ParameterConventional Doebner-von MillerMicrowave-Assisted Doebner-von Miller (MAOS)Rationale for Improvement
Reaction Time Several hours (e.g., 3-12 h)Minutes (e.g., 5-20 min)Direct molecular heating via microwaves bypasses the slow process of thermal conduction, leading to a rapid rise to the target temperature.[1][7]
Typical Yield Moderate to Low (e.g., 30-50%)Good to Excellent (e.g., 75-95%)Rapid heating minimizes the time for side reactions and thermal decomposition of reactants and products, improving selectivity and yield.[6]
Energy Efficiency LowHighEnergy is delivered directly to the polar reagents and solvent, not wasted on heating the reaction vessel and surrounding environment.[1]
Reproducibility VariableHigh (with proper instrumentation)Dedicated microwave reactors provide precise, programmable control over temperature, pressure, and power, eliminating the variability of oil baths and operator-dependent factors.[9]
Work-up/Purity Often complex, requires extensive purificationSimpler, higher crude purityCleaner reaction profiles with fewer by-products reduce the need for multi-step purification procedures.[4]
Safety Risk of runaway reactions with exothermic processesEnhanced safety with sealed vessels, real-time pressure monitoring, and automated shutdown features.

The Engine of Reproducibility: Why MAOS Excels

The challenge of reproducibility in chemical synthesis, particularly when scaling up, is a significant bottleneck. Early experiments using domestic microwave ovens were notoriously difficult to reproduce due to uneven heating and lack of temperature and pressure control.[9] Modern, dedicated monomode microwave reactors have solved this problem, establishing a new standard for reliability.

The key to reproducibility in MAOS lies in the precise control of reaction parameters:

  • Temperature Control: Direct, real-time temperature measurement (via IR or fiber-optic probes) allows the system to modulate microwave power to maintain a stable target temperature, preventing thermal excursions that can lead to side products.

  • Pressure Control: Reactions are conducted in sealed, pressure-rated vessels. This allows solvents to be heated far above their atmospheric boiling points, dramatically accelerating reactions in a controlled and safe manner.[9] Real-time pressure monitoring is a critical safety and reproducibility feature.

  • Homogeneous Heating: Monomode microwave cavities are designed to create a focused, uniform electromagnetic field, ensuring that the entire reaction mixture is heated evenly.[10] This eliminates the "hot spots" and temperature gradients common with conventional heating, which are a major source of by-product formation and inconsistent results.

Logical Workflow for Reproducible Synthesis

The following diagram illustrates the validated workflow for achieving reproducible results in microwave-assisted quinoline synthesis.

G cluster_prep 1. Preparation Phase cluster_synthesis 2. Synthesis Phase cluster_workup 3. Work-up & Analysis Reagents Select High-Purity Reactants: - Aniline - Ethyl Vinyl Ketone - Catalyst (e.g., InCl₃/SiO₂) Vessel Prepare Sealed Microwave Vial: - Add reactants & stir bar - Ensure proper volume (2-5 mL) Reagents->Vessel Accurate Stoichiometry Reactor Program Monomode Microwave Reactor Vessel->Reactor Irradiation Irradiate with Stirring: - Ramp to 160°C - Hold for 10 min - Monitor Temp & Pressure Reactor->Irradiation Set Parameters Cooling Rapid Cooling: - Forced air cooling to <50°C Irradiation->Cooling Reaction Complete Extraction Product Extraction: - Dilute with Ethyl Acetate - Filter catalyst Cooling->Extraction Purification Purification: - Evaporate solvent - Column Chromatography (if needed) Extraction->Purification Analysis QC Analysis: - NMR, MS, HPLC - Confirm Purity & Identity Purification->Analysis Verify Structure

Caption: General workflow for microwave-assisted 4-ethylquinoline synthesis.

Reaction Mechanism: Doebner-von Miller Synthesis

The Doebner-von Miller reaction proceeds through a complex pathway involving conjugate addition, cyclization, and oxidation. Understanding this mechanism is key to optimizing conditions and troubleshooting the synthesis.[3]

G Aniline Aniline I1 1,4-Conjugate Addition Aniline->I1 + H⁺ Catalyst EVK Ethyl Vinyl Ketone EVK->I1 + H⁺ Catalyst I2 Cyclization & Dehydration I1->I2 I3 Oxidation I2->I3 - H₂O Product 4-Ethylquinoline I3->Product - [H]

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the microwave-assisted and a conventional synthesis of 4-ethylquinoline, allowing for a direct comparison.

Protocol 1: Microwave-Assisted Synthesis of 4-Ethylquinoline (High Reproducibility)

This protocol is adapted from efficient microwave-assisted methods for synthesizing 4-alkylquinolines and is designed for high reproducibility in a dedicated monomode microwave reactor.[4][11]

Materials:

  • Aniline (High Purity)

  • Ethyl vinyl ketone

  • Indium(III) chloride on silica gel (InCl₃/SiO₂) or another suitable Lewis/Brønsted acid catalyst[3]

  • Ethyl acetate (ACS Grade)

  • 10 mL pressure-rated microwave reaction vial with magnetic stir bar

  • Monomode microwave synthesis system (e.g., Biotage® Initiator+, CEM Discover®)

Procedure:

  • Catalyst Preparation: If using a solid-supported catalyst like InCl₃/SiO₂, prepare it beforehand according to established procedures or use a commercially available version.

  • Reaction Setup: To a 10 mL microwave vial, add the InCl₃/SiO₂ support (approx. 500 mg). Adsorb aniline (2.0 mmol) and ethyl vinyl ketone (2.4 mmol) onto the support. Add a magnetic stir bar.

  • Vial Sealing: Securely seal the vial with a septum cap. Place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 160 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (automatic power modulation to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, the vial is automatically cooled to below 50 °C using compressed air.

  • Work-up: Once cooled and depressurized, open the vial. Add 10 mL of ethyl acetate and stir for 5 minutes to extract the product.

  • Purification: Filter the mixture to remove the solid catalyst. Wash the solid with an additional 5 mL of ethyl acetate. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by HPLC-MS to determine purity. If necessary, further purify by flash column chromatography (Hexane:Ethyl Acetate gradient). Confirm the final structure using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Conventional Synthesis of 4-Ethylquinoline (Baseline Comparison)

This protocol represents a traditional approach using conventional heating.

Materials:

  • Aniline

  • Ethyl vinyl ketone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Toluene

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (2.0 mmol) and toluene (20 mL).

  • Reagent Addition: Slowly add concentrated HCl (1.0 mL) while stirring. Then, add ethyl vinyl ketone (2.4 mmol) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 6 hours, monitoring the reaction progress periodically by TLC.

  • Cooling & Neutralization: After 6 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice water.

  • Basification: Slowly neutralize the mixture by adding 10% NaOH solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product will likely require extensive purification by column chromatography to isolate the desired 4-ethylquinoline from by-products.

Conclusion and Future Outlook

For researchers and drug development professionals, the evidence is clear: microwave-assisted organic synthesis offers a superior pathway for the preparation of 4-ethylquinoline and other heterocyclic scaffolds. The gains in speed, yield, and purity are substantial.[7] Most importantly, the use of modern, dedicated microwave reactors transforms the synthesis from a variable art into a reproducible science, which is a non-negotiable requirement for process development and scale-up.[9] While conventional methods remain foundational, the adoption of MAOS is a critical step towards more efficient, greener, and ultimately more reliable chemical manufacturing.[1]

References

  • Belferdi, F., Merabet, N., & Panossian, A. (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Revue Roumaine de Chimie, 69(7-8), 351–356. [Link]

  • Yadav, G., & Antony, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Terenin, A. A., et al. (2025). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. Available at: [Link]

  • Ravichandran, S., & Karthikeyan, E. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Pharmaceutical Sciences, 6(5). Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link]

  • Vennilaa, K. N., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]

  • Pawar, S. S., et al. (2021). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC. Available at: [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Microwave-assisted simple synthesis of quinolines from anilines and alkyl vinyl ketones on the surface of silica gel in the presence of indium(III) chloride. Tetrahedron Letters, 41(4), 531-533. Available at: [Link]

  • de la Hoz, A., & Loupy, A. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. IntechOpen. Available at: [Link]

  • Sharma, V., Kumar, V., & Singh, P. (n.d.). Green and clean synthesis of quinoline derivatives. RSC Advances. Available at: [Link]

  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters. Available at: [Link]

  • Mekapati, S., & Hans, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Duarte, P. D., et al. (2025). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. ResearchGate. Available at: [Link]

  • Mekapati, S. B., & Hans, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wozniak, K., & Stawinski, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • de la Hoz, A., & Loupy, A. (2026). Reproducibility and Scalability of Microwave-Assisted Reactions. ResearchGate. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Patel, N. B., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. Available at: [Link]

  • Liu, F., et al. (2026). Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. MDPI. Available at: [Link]

  • Tantry, S. J., & Kappe, C. O. (2009). Microwave Multicomponent Synthesis. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethylquinoline

Standard Operating Procedure & Safety Architecture: Handling 4-Ethylquinoline in the Laboratory As drug development and synthetic chemistry advance, the utilization of substituted quinolines like 4-Ethylquinoline has exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Architecture: Handling 4-Ethylquinoline in the Laboratory

As drug development and synthetic chemistry advance, the utilization of substituted quinolines like 4-Ethylquinoline has expanded. However, the unique physicochemical properties of heterocyclic aromatic amines demand rigorous, scientifically grounded safety protocols. This guide is designed for research scientists and safety officers, moving beyond generic safety data to explain the causality behind personal protective equipment (PPE) selection, handling methodologies, and disposal strategies.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the molecular behavior of the threat. 4-Ethylquinoline is a lipophilic, nitrogen-containing heterocycle. Its primary hazards stem from its ability to rapidly cross biological membranes and interact with cellular machinery[1].

Table 1: Physicochemical & Hazard Profile of 4-Ethylquinoline

ParameterData / ClassificationMechanistic Implication
CAS Number 19020-26-9[2]Unique identifier for inventory and regulatory tracking.
Molecular Formula C₁₁H₁₁N[2]Low molecular weight (157.21 g/mol ) contributes to high volatility and vapor pressure.
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[1]Highly lipophilic; rapidly absorbed through the stratum corneum (skin) and alveolar epithelium.
Local Irritation Skin Irrit. 2, Eye Irrit. 2A[1]The basic nitrogen atom reacts with mucosal moisture, causing severe localized inflammatory responses.
Systemic Effects STOT SE 3 (Respiratory/Drowsiness)[1]Central nervous system depression upon acute inhalation exposure.

The "Why" Behind the Toxicity: The parent quinoline scaffold is a known hepatotoxin and potential mitogen[3]. Upon systemic absorption, hepatic Cytochrome P450 enzymes attempt to detoxify the molecule via oxidation. However, this Phase I metabolism often generates highly reactive epoxide intermediates. These electrophilic species can covalently bind to nucleophilic sites on DNA, leading to adduct formation, genotoxic stress, and cellular apoptosis[3].

G A 4-Ethylquinoline (CAS 19020-26-9) B Hepatic CYP450 Oxidation A->B Systemic Absorption C Reactive Epoxide Formation B->C Phase I Metabolism D DNA Adducts & Intercalation C->D Covalent Binding E Hepatotoxicity & Genotoxic Stress D->E Cellular Apoptosis

Fig 1: Mechanistic pathway of quinoline-induced hepatotoxicity and genotoxic stress.

PPE Selection: The Science of Barrier Defense

Generic laboratory PPE is insufficient for 4-Ethylquinoline. Because it is an aromatic organic solvent, it acts as a plasticizer on many standard elastomers, causing them to swell, weaken, and ultimately fail.

Table 2: Glove Material Compatibility & Causality

Glove MaterialBreakthrough TimeRecommendationCausality / Scientific Rationale
Nitrile (Thin, <0.11mm) < 10 minutesDo Not Use for liquidsAromatic nitrogenous bases rapidly swell nitrile polymers, leading to microscopic tears and immediate dermal exposure[4].
Nitrile (Thick, >0.3mm) ~ 30-60 minutes⚠️ Conditional (Powders only)Acceptable only for transferring dry solid forms. Must be discarded immediately if contaminated.
Neoprene > 240 minutesAcceptable High cross-linking density provides a strong barrier against heterocyclic amines[4].
Butyl Rubber > 480 minutes🌟 Highly Recommended Butyl rubber's tightly packed molecular structure is highly resistant to permeation by aromatic organic compounds.

Additional Required PPE:

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+) paired with a full face shield. Causality: The "Eye Irrit. 2A" classification indicates that micro-droplet exposure can cause severe corneal damage[1]. Safety glasses do not provide sufficient peripheral seal.

  • Respiratory Protection: All handling must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. If engineering controls fail, a NIOSH-approved respirator with Organic Vapor (OV) cartridges and P100 particulate filters is mandatory.

Self-Validating Operational Protocol

Trust in a safety system comes from validation. Do not assume your environment is safe; prove it before beginning your workflow.

Step 1: Pre-Operation Validation

  • Verify Airflow: Check the digital monitor on the chemical fume hood. Ensure the face velocity is actively reading between 100–120 feet per minute (fpm) .

  • Inspect PPE: Perform a visual and tactile inflation test on your Butyl rubber gloves to ensure zero pinhole leaks before donning.

Step 2: Execution & Handling

  • Establish a "Hot Zone": Lay down a highly absorbent, chemical-resistant bench pad inside the fume hood. This localizes any micro-spills.

  • Transfer Mechanics: Use positive displacement pipettes for liquid 4-Ethylquinoline to prevent vapor-pressure-induced dripping (a common failure point with standard air-displacement pipettes). For solids, use an anti-static, grounded spatula to prevent aerosolization.

Step 3: Doffing & Decontamination

  • If a glove is contaminated, do not wash it with organic solvents (like ethanol or acetone). Causality: Solvents act as a vehicle, driving the 4-Ethylquinoline deeper into the glove matrix and accelerating breakthrough.

  • Remove gloves using the "beak method" (turning them inside out) and place them directly into a sealed hazardous waste container. Wash hands immediately with cold water and standard soap.

G Step1 1. Fume Hood Check (Velocity >100 fpm) Step2 2. Don PPE (Butyl Gloves, Goggles) Step1->Step2 Step3 3. Closed-System Transfer Step2->Step3 Decision Spill Occurred? Step3->Decision Spill 4a. Containment (Vermiculite/Pad) Decision->Spill Yes Waste 4b. Segregate as Hazardous Waste Decision->Waste No Spill->Waste Disposal 5. Advanced Oxidation (UV/H2O2) or Incineration Waste->Disposal

Fig 2: Self-validating operational workflow for handling and disposing of 4-Ethylquinoline.

Environmental Disposal & Waste Management

The disposal of 4-Ethylquinoline is heavily scrutinized by the EPA and global environmental agencies.

The Environmental Threat: Cytostatic drugs and quinoline derivatives are notoriously recalcitrant to conventional biological wastewater treatment plants (WWTPs)[5]. If poured down the drain, 4-Ethylquinoline will bypass bacterial degradation, enter surface waters, and exert long-term toxic effects on aquatic ecosystems[5].

Disposal Methodology:

  • Segregation: Collect all 4-Ethylquinoline waste (including contaminated bench pads and pipette tips) in dedicated, clearly labeled, halogen-free organic waste carboys.

  • Destruction: Do not attempt neutralization in the lab. Waste must be handed over to certified environmental health and safety (EHS) personnel for high-temperature incineration.

  • Advanced Oxidation Processes (AOPs): In industrial or high-volume settings, aqueous waste streams containing quinolines are often pre-treated using AOPs (such as UV/TiO₂ photocatalysis or UV/H₂O₂ systems) to forcefully mineralize the heterocyclic ring into harmless CO₂, H₂O, and trace nitrates before final discharge[5].

References

  • NextSDS. 2-chloro-4-ethylquinoline — Chemical Substance Information & Hazard Classifications. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from: [Link]

  • ResearchGate. Photocatalysis Using UV-A and UV-C Light Sources for Advanced Oxidation of Anti-Cancer Drugs. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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